molecular formula C20H30O4 B165897 Butyl 2-ethylhexyl phthalate CAS No. 85-69-8

Butyl 2-ethylhexyl phthalate

Número de catálogo: B165897
Número CAS: 85-69-8
Peso molecular: 334.4 g/mol
Clave InChI: AVOLBYOSCILFLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Butyl 2-ethylhexyl phthalate is a useful research compound. Its molecular formula is C20H30O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound Butyl 2-ethylhexyl phthalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in waterin water, 2.16x10-2 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butyl 2-ethylhexyl phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 2-ethylhexyl phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-O-butyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-4-7-11-16(6-3)15-24-20(22)18-13-10-9-12-17(18)19(21)23-14-8-5-2/h9-10,12-13,16H,4-8,11,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOLBYOSCILFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026519
Record name Butyl 2-ethylhexyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Insoluble in water (0.022 mg/L at 25 deg C); [ChemIDplus]
Record name 2-Ethylhexyl butyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4056
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Slightly soluble in water
Record name 2-ETHYLHEXYL BUTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000236 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
Record name 2-Ethylhexyl butyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4056
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-ETHYLHEXYL BUTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

85-69-8
Record name Butyl 2-ethylhexyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl butyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-butyl 2-(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl 2-ethylhexyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2-ethylhexyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL 2-ETHYLHEXYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AV6S4MYV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-ETHYLHEXYL BUTYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Technical Guide: Mechanism of Action of Butyl 2-Ethylhexyl Phthalate (BEHP) in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 2-ethylhexyl phthalate (BEHP) (CAS: 85-69-8) is an asymmetric phthalate ester used as a plasticizer in polyvinyl chloride (PVC) and other polymers.[1][2] Unlike symmetric phthalates such as Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP), BEHP possesses a hybrid structure containing two distinct ester chains: a short-chain butyl group and a branched 2-ethylhexyl group.[2]

This structural asymmetry dictates its unique toxicological profile.[2] Upon entry into a biological system, BEHP acts as a pro-toxicant .[2] It is rapidly hydrolyzed by non-specific lipases and esterases into two distinct bioactive metabolites: Monobutyl phthalate (MBP) and Mono(2-ethylhexyl) phthalate (MEHP) .[2] Consequently, the mechanism of action (MoA) of BEHP is defined by the simultaneous, synergistic activation of pathways associated with both short-chain and long-chain phthalate monoesters.

This guide details the metabolic bioactivation of BEHP, its dual-ligand interaction with Peroxisome Proliferator-Activated Receptors (PPARs), and its disruption of steroidogenesis in Leydig cells.

Chemical Identity and Metabolic Bioactivation

The biological activity of BEHP is strictly dependent on its metabolic conversion.[2] The parent diester is relatively inert; however, mammalian systems possess efficient hydrolytic enzymes that cleave the ester bonds.[2]

The Asymmetric Hydrolysis Mechanism

Phthalate diesters undergo hydrolysis in the gut (following ingestion) or liver/blood (following absorption).[2] Because BEHP is asymmetric, the cleavage of one ester bond yields two possible primary metabolites, both of which are toxicologically significant:

  • Cleavage of the 2-ethylhexyl chain

    
     Yields Monobutyl phthalate (MBP)  + 2-ethylhexanol.[2]
    
  • Cleavage of the Butyl chain

    
     Yields Mono(2-ethylhexyl) phthalate (MEHP)  + Butanol.[2]
    

Critical Insight: While symmetric phthalates (e.g., DEHP) yield two equivalents of the same metabolite, BEHP exposure results in a "cocktail" of MBP and MEHP. This broadens the toxicity profile, as MBP and MEHP have differing affinities for nuclear receptors.[2]

Visualization of Metabolic Activation

The following diagram illustrates the divergent metabolic pathways of BEHP.

BEHP_Metabolism BEHP Butyl 2-ethylhexyl phthalate (BEHP) (Parent Diester - Pro-toxicant) Lipase Lipases / Esterases (Gut/Liver) BEHP->Lipase MBP Metabolite A: Monobutyl Phthalate (MBP) (Short-chain active) Lipase->MBP Hydrolysis Path 1 MEHP Metabolite B: Mono(2-ethylhexyl) Phthalate (MEHP) (Branched-chain active) Lipase->MEHP Hydrolysis Path 2 Steroid Target: Steroidogenic Enzymes (Cyp17a1, StAR) MBP->Steroid Inhibition (High Potency) PPAR_Alpha Target: PPARα (Liver/Peroxisomes) MEHP->PPAR_Alpha Agonist (High Potency) PPAR_Gamma Target: PPARγ (Adipose/Placenta) MEHP->PPAR_Gamma Agonist (Mod. Potency) MEHP->Steroid Inhibition

Figure 1: Divergent metabolic hydrolysis of BEHP yielding two distinct bioactive monoesters (MBP and MEHP) with separate downstream targets.

Nuclear Receptor Signaling: The PPAR Pathway

The primary molecular initiating event (MIE) for phthalate toxicity involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[2][3]

Mechanism of Action

The metabolites of BEHP act as exogenous ligands for PPARs, mimicking endogenous fatty acids.[2]

  • MEHP (from BEHP): A potent agonist of PPAR

    
      and PPAR
    
    
    
    .[2]
  • MBP (from BEHP): A weaker agonist of PPARs but contributes to the total ligand load.[2]

Upon binding, the PPAR-RXR (Retinoid X Receptor) heterodimer forms, binding to Peroxisome Proliferator Response Elements (PPREs) in DNA.[2]

Physiological Consequences
ReceptorTissue TargetPhysiological EffectRelevance to Drug Dev
PPAR

LiverPeroxisome proliferation, hepatomegaly, altered lipid metabolism.[2]High relevance for hepatotoxicity screening.[2]
PPAR

Adipose, PlacentaAdipogenesis (obesogen effect), insulin sensitization.[2]Potential metabolic disruptor; risk of fatty liver.[2]

Self-Validating Check: In rodent models, PPAR


 activation leads to liver tumors.[2][3] In humans, PPAR

is less responsive to proliferation but regulates lipid flux.[2] Therefore, data from rodent assays must be extrapolated to humans with caution regarding cancer, but high confidence regarding metabolic disruption.[2]

Endocrine Disruption: Inhibition of Steroidogenesis

BEHP metabolites are established anti-androgens.[2] They do not bind directly to the Androgen Receptor (AR) but rather inhibit the synthesis of testosterone (steroidogenesis) in fetal Leydig cells.[2]

Molecular Targets[2]
  • StAR (Steroidogenic Acute Regulatory protein): Transport of cholesterol into mitochondria (rate-limiting step).[2]

  • Cyp11a1 (P450scc): Conversion of cholesterol to pregnenolone.[2]

  • Cyp17a1 (17

    
    -hydroxylase):  Conversion of pregnenolone/progesterone to androgens.[2]
    

MBP is particularly potent at inhibiting the fetal Leydig cell testosterone production, leading to reproductive tract malformations (phthalate syndrome) in developmental models.[2]

Steroidogenesis_Inhibition Cholesterol Cholesterol Mito Mitochondria Entry Cholesterol->Mito Transport Pregnenolone Pregnenolone Mito->Pregnenolone Conversion Testosterone Testosterone Pregnenolone->Testosterone Multi-step Synthesis StAR StAR Protein StAR->Mito Facilitates Cyp11a1 Cyp11a1 Cyp11a1->Pregnenolone Catalyzes Cyp17a1 Cyp17a1 Cyp17a1->Testosterone Catalyzes BEHP_Metabolites BEHP Metabolites (MBP + MEHP) BEHP_Metabolites->StAR Downregulation BEHP_Metabolites->Cyp11a1 Inhibition BEHP_Metabolites->Cyp17a1 Inhibition

Figure 2: BEHP metabolites disrupt testosterone synthesis by inhibiting key enzymes (Cyp17a1) and transport proteins (StAR).

Experimental Protocols for Validation

To assess the toxicity of BEHP in a drug development or safety context, the following standardized protocols are recommended.

H295R Steroidogenesis Assay (OECD TG 456)

This assay detects substances that affect the production of 17


-estradiol (E2) and testosterone (T).[2][4]

Rationale: H295R cells express all enzymes necessary for steroidogenesis.[2] It is the gold standard for detecting the "upstream" inhibition caused by phthalates.[2]

Protocol Workflow:

  • Cell Culture: Seed H295R cells in 24-well plates (approx.

    
     cells/mL).[2] Incubate for 24h.
    
  • Exposure: Replace medium with fresh medium containing BEHP metabolites (MBP or MEHP) at log-scale concentrations (e.g.,

    
    ).
    
    • Note: Use metabolites, not parent BEHP, as in vitro cell lines may lack sufficient lipase activity for full hydrolysis.[2]

  • Incubation: Incubate for 48 hours.

  • Extraction: Remove supernatant. Extract steroids using ethyl ether or solid-phase extraction.[2]

  • Quantification: Analyze Testosterone and Estradiol levels using LC-MS/MS or validated ELISA.

  • Viability Check: Perform an MTT or CellTiter-Glo assay on the cell monolayer to ensure reductions in hormone levels are not due to cytotoxicity.[2]

Data Interpretation: A statistically significant reduction in Testosterone without cytotoxicity indicates steroidogenesis inhibition.[2]

PPAR Transactivation Assay (Reporter Gene Assay)

Rationale: To confirm nuclear receptor activation potential.[2]

Protocol Workflow:

  • Transfection: Co-transfect COS-7 or CHO cells with:

    • Expression plasmid for human PPAR

      
       or PPAR
      
      
      
      .[2]
    • Luciferase reporter plasmid containing PPRE (Peroxisome Proliferator Response Element).[2]

  • Dosing: Treat cells with BEHP metabolites (0.1 - 100

    
    ).[2] Include Positive Control (e.g., WY-14643 for PPAR
    
    
    
    , Rosiglitazone for PPAR
    
    
    ).[2]
  • Measurement: After 24h, lyse cells and measure luminescence.

  • Result: Fold-induction over vehicle control indicates agonist activity.[2]

References

  • OECD. (2011).[2][5][6] Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals, Section 4.[2] Link[2]

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 6818, Butyl 2-ethylhexyl phthalate. Link[2]

  • Maloney, E. K., & Waxman, D. J. (1999).[2] Trans-Activation of PPAR

    
     and PPAR
    
    
    
    by Structurally Diverse Environmental Chemicals. Toxicology and Applied Pharmacology.[2] Link
  • Borch, J., et al. (2006).[2] Mechanisms underlying the anti-androgenic effects of diethylhexyl phthalate in fetal rat testis. Toxicology. Link

  • Lapinskas, P. J., et al. (2005).[2] Activation of PPAR signaling by phthalate monoesters. Toxicology. Link

Sources

Technical Guide: Carcinogenic Potential and Genotoxicity of Butyl 2-ethylhexyl Phthalate (CAS 85-69-8)

[1][2][3]

Part 1: Executive Technical Synthesis[1][2][3]

Chemical Identity: Butyl 2-ethylhexyl phthalate (BEHP) CAS Registry Number: 85-69-8 Synonyms: 1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester; Butyl octyl phthalate (asymmetric).[1][2][3][4]

Core Thesis: Butyl 2-ethylhexyl phthalate (BEHP) represents a unique toxicological challenge as an asymmetric diester.[1][2][3] Unlike its symmetric congeners—Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP)—BEHP acts as a "hybrid" toxicant.[1][2][3] Upon metabolic hydrolysis, it yields two distinct monoesters: Mono-2-ethylhexyl phthalate (MEHP) and Mono-butyl phthalate (MBP) .[1][2][3] Consequently, its carcinogenic and genotoxic profile is not merely intrinsic but cumulative, driven by the simultaneous activation of pathways associated with both metabolites.[1][2][3]

The primary carcinogenic Mode of Action (MoA) is non-genotoxic , mediated principally through Peroxisome Proliferator-Activated Receptor alpha (PPAR

123

Part 2: Metabolic Fate & Bioactivation Mechanisms[1][2][3]

To understand the toxicity of BEHP, one must first validate its metabolic trajectory.[1][2][3] In biological systems, phthalate diesters are rapidly hydrolyzed by lipases (pancreatic and hepatic).[1][2][3]

The "Dual-Metabolite" Hypothesis

BEHP is cleaved into a mixture of metabolites.[1][2][3] This is the critical "self-validating" aspect of its toxicity:

  • Hydrolysis A: Cleavage of the butyl chain

    
     Yields MEHP + Butanol.[1][2][3]
    
  • Hydrolysis B: Cleavage of the 2-ethylhexyl chain

    
     Yields MBP + 2-Ethylhexanol.[1][2][3]
    

Both MEHP and MBP are established reproductive toxicants and peroxisome proliferators.[1][2][3] Therefore, BEHP exposure is toxicologically equivalent to co-exposure to DEHP and DBP.[1][2][3]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the hydrolysis and subsequent downstream signaling activation.[1][2][3]

BEHP_MetabolismBEHPButyl 2-ethylhexyl phthalate(Parent Compound)LipaseNon-specific Lipases(Gut/Liver)BEHP->LipaseIngestion/AbsorptionMBPMono-butyl phthalate(MBP)Lipase->MBPHydrolysis Path AMEHPMono-2-ethylhexyl phthalate(MEHP)Lipase->MEHPHydrolysis Path BPPARPPAR-alpha Activation(Nuclear Receptor)MBP->PPARLigand BindingMEHP->PPARHigh Affinity BindingROSOxidative Stress(ROS Generation)PPAR->ROSPeroxisomeProliferationProliferationHepatocellularProliferationPPAR->ProliferationTranscription ofCell Cycle GenesGenotoxIndirect Genotoxicity(DNA Oxidation)ROS->Genotox8-OHdG Formation

Figure 1: Metabolic hydrolysis of BEHP into active monoesters (MBP/MEHP) and subsequent PPAR

123

Part 3: Carcinogenic Mode of Action (MoA)[1][2][3]

The carcinogenic potential of BEHP is classified primarily as epigenetic and promoter-based rather than mutagenic.[1][2][3]

PPAR Activation (Rodent Specificity vs. Human Relevance)

The dominant mechanism is the activation of PPAR

123
  • Mechanism: The monoester metabolites bind to PPAR

    
    , forming a heterodimer with the Retinoid X Receptor (RXR).[1][2][3]
    
  • Effect: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.[1][2][3]

  • Outcome: Upregulation of enzymes (e.g., Acyl-CoA oxidase) leads to massive peroxisome proliferation.[1][2][3] The byproduct is Hydrogen Peroxide (

    
    ), causing chronic oxidative stress.[1][2][3]
    
  • Relevance: While highly potent in rodents (causing liver tumors), this mechanism is less active in humans due to lower PPAR

    
     expression levels.[1][2][3] However, for drug development, this remains a critical regulatory hurdle.[1][2][3]
    
Endocrine Disruption (The Phthalate Syndrome)

BEHP acts as an anti-androgen.[1][2][3]

  • Target: Leydig cells in the testis.[1][2][3]

  • Action: Inhibition of fetal testosterone biosynthesis (genes: Cyp11a1, Cyp17a1).[1][2][3]

  • Carcinogenic Link: Chronic hormonal imbalance can predispose hormone-sensitive tissues (testes, thyroid) to neoplastic transformation.[1][2][3]

Part 4: Genotoxicity Profile[1][2][3]

Direct genotoxicity (DNA reactivity) is generally considered negative for phthalate esters, including BEHP.[1][2][3] The observed genotoxic effects are secondary (indirect).[1][2][3]

Assay TypeEndpointTypical Result for BEHP/PhthalatesMechanism
Ames Test (OECD 471)Gene MutationNegative Lack of electrophilic reactivity with DNA.[1][2][3]
Micronucleus Assay (OECD 487)Chromosomal DamageEquivocal / Weak Positive Likely due to oxidative stress (ROS) rather than direct intercalation.[1][2][3]
Comet Assay DNA Strand BreaksPositive (High Dose) Secondary to lipid peroxidation and ROS generation.[1][2][3]
Cell Transformation Neoplastic PotentialPositive Driven by epigenetic changes and proliferation promotion.[1][2][3]

Critical Insight: If a drug product contains BEHP as an impurity, a positive genotox result in a battery is likely a "false positive" regarding direct mutagenicity, reflecting instead high-dose cytotoxicity or oxidative stress.[1][2][3]

Part 5: Experimental Protocols for Validation

For researchers encountering BEHP in extractables/leachables (E&L) studies, the following protocols provide a self-validating assessment framework.

Protocol A: PPAR Reporter Gene Assay (Mechanistic Confirmation)

Purpose: To confirm if the BEHP impurity is biologically active via the peroxisome proliferator pathway.[1][2][3]

  • Cell Line: Transfect HepG2 or COS-7 cells with a human or mouse PPAR

    
     expression vector and a PPRE-luciferase reporter plasmid.[1][2][3]
    
  • Dosing: Prepare BEHP stock in DMSO. Treat cells with serial dilutions (0.1

    
    M to 100 
    
    
    M).[1][2][3]
    • Control: Wy-14,643 (Positive Control).[1][2][3]

  • Incubation: 24 hours at 37°C.

  • Readout: Lyse cells and measure luminescence.

  • Validation Criteria: A dose-dependent increase in luciferase activity >2-fold over vehicle control confirms PPAR

    
     agonism.[1][2][3]
    
Protocol B: Modified Ames Test (Metabolic Activation)

Purpose: To rule out direct mutagenicity of metabolites.[1][2][3]

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537.[1][2][3]

  • S9 Fraction: Use rat liver S9 induced with Aroclor 1254 (essential for hydrolyzing BEHP to MEHP/MBP).[1][2][3]

  • Pre-incubation Method: Use the pre-incubation variation (20 min at 37°C) rather than plate incorporation to maximize enzymatic hydrolysis before plating.

  • Dose Range: Up to 5000

    
     g/plate  (limit dose).
    
  • Interpretation: Absence of revertant colonies confirms non-mutagenic profile.[1][2][3]

Part 6: Regulatory & Risk Assessment Context[1][2][3]

When assessing BEHP in pharmaceutical products (e.g., from PVC tubing or packaging):

  • PDE Calculation: The Permitted Daily Exposure (PDE) should be calculated based on the No-Observed-Adverse-Effect Level (NOAEL) of its most toxic metabolite, typically MEHP .[1][2][3]

    • Reference NOAEL (DEHP/MEHP): ~5 mg/kg/day (based on reproductive toxicity).[1][2][3]

    • Safety Factors: Apply standard ICH Q3C factors (F1-F5).[1][2][3]

  • Cumulative Risk: If the product also contains DEHP or DBP, the risks are additive.[1][2][3] The "Phthalate Cumulative Risk Assessment" approach (used by CPSC/EPA) applies.[1][2][3]

Visualization: Risk Decision Tree

Risk_TreeStartBEHP Detectedin Drug ProductQuantQuantify Level(> Threshold?)Start->QuantGenotoxPerform Ames Test(OECD 471)Quant->GenotoxYesResult_NegNegativeGenotox->Result_NegResult_PosPositiveGenotox->Result_PosCalc_PDECalculate PDE basedon Repro-Tox (MEHP)Result_Neg->Calc_PDEInvestigateInvestigate ImpuritySource/DegradationResult_Pos->InvestigateLikely False Posor Co-contaminantSafeControl withinPDE LimitsCalc_PDE->Safe

Figure 2: Decision logic for evaluating BEHP impurities in pharmaceutical development.

References

  • U.S. Environmental Protection Agency (EPA). (2012).[1][2][3] Phthalates Action Plan. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003).[1][2][3][5] NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Di(2-ethylhexyl) Phthalate (DEHP). Retrieved from [Link]

  • Rusyn, I., & Corton, J. C. (2012).[1][2][3] Mechanistic considerations for human relevance of results of carcinogenicity studies with peroxisome proliferators. Mutation Research/Reviews in Mutation Research. Retrieved from [Link]

  • PubChem. (2024).[1][2][3][6] Compound Summary for CAS 85-69-8: Butyl 2-ethylhexyl phthalate. National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

  • Organisation for Economic Co-operation and Development (OECD). (2020).[1][2][3] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[1][2][3] Retrieved from [Link][1][2][3]

Molecular structure and formula of Butyl 2-ethylhexyl phthalate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Architecture & Analysis of Butyl 2-Ethylhexyl Phthalate

Executive Summary

Butyl 2-ethylhexyl phthalate (CAS: 85-69-8) is an asymmetric diester of phthalic acid, distinct from its symmetric counterparts, Dibutyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP).[1][2] In pharmaceutical development, it frequently appears as a "non-intentionally added substance" (NIAS) or a specific impurity in extractables and leachables (E&L) studies.[1][2] Its presence often indicates the concurrent use of butyl and ethylhexyl-based plasticizers in manufacturing equipment or packaging, resulting in transesterification or statistical synthesis byproducts.[1]

This guide provides a rigorous structural analysis, synthesis logic, and a validated GC-MS identification protocol designed for researchers distinguishing this asymmetric species from co-eluting symmetric phthalates.[1][2]

Part 1: Molecular Architecture

Chemical Identity
  • IUPAC Name: 1-Butyl 2-(2-ethylhexyl) benzene-1,2-dicarboxylate[1][2][3]

  • Common Abbreviation: B2EHP (distinct from BEHP, which often refers to Bis(2-ethylhexyl) phthalate; precision is critical here).[1][2]

  • CAS Number: 85-69-8[1][2][3][4][5][6][7][8]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 334.45 g/mol [1]

Structural Configuration

Unlike symmetric phthalates, B2EHP possesses two distinct ester chains attached to the ortho positions of a benzene ring.[1]

  • Chain A (Butyl): A linear 4-carbon chain (

    
    ).[1]
    
  • Chain B (2-Ethylhexyl): A branched 8-carbon chain (

    
    ) containing a chiral center at the C2 position.[1]
    

Stereochemical Note: The 2-ethylhexyl group is typically derived from racemic 2-ethylhexanol; thus, B2EHP exists as a racemate (R/S mixture), though this is rarely resolved in standard achiral GC methods.[1][2]

Table 1: Physicochemical Profile

Property Value Relevance to E&L
Log P (Octanol/Water) ~5.6 (Predicted) High lipophilicity; migrates readily into lipid-based drug formulations (e.g., emulsions).[1][2]
Boiling Point ~360°C (760 mmHg) Elutes between DBP and DEHP in gas chromatography.[1]

| Solubility | < 0.1 mg/L in Water | Accumulates in hydrophobic matrices; requires organic solvent extraction (e.g., Hexane/DCM).[1][2] |

Part 2: Synthesis & Impurity Origin (The "Why" Behind the Molecule)

In drug development, B2EHP is rarely added intentionally.[1][2] It appears via two primary mechanisms:[1][9]

  • Statistical Synthesis Impurity: Industrial production of DEHP may use recycled alcohols or equipment shared with DBP production.[1] If phthalic anhydride reacts with a mixture of n-Butanol and 2-Ethylhexanol, a statistical distribution occurs:

    • ~25% DBP (Symmetric)[1][2]

    • ~50% Butyl 2-ethylhexyl phthalate (Asymmetric)[1]

    • ~25% DEHP (Symmetric)[1][2]

  • Transesterification in Polymer Processing: If a PVC tubing line uses DBP and a storage bag uses DEHP, thermal processing or sterilization (gamma irradiation) can induce ester exchange, generating the asymmetric B2EHP at the interface.[1]

Visualization: The Statistical Synthesis Pathway

The following diagram illustrates how B2EHP arises from mixed alcohol streams.

Synthesispathway PA Phthalic Anhydride (C8H4O3) Mix Mixed Alcohol Feed (Statistical Distribution) PA->Mix Acid Cat. Heat BuOH n-Butanol (C4H10O) BuOH->Mix EH 2-Ethylhexanol (C8H18O) EH->Mix DBP Dibutyl Phthalate (DBP) Symm. C4/C4 Mix->DBP 25% Prob. B2EHP Butyl 2-ethylhexyl Phthalate (B2EHP) Asymm. C4/C8 Mix->B2EHP 50% Prob. (Major Impurity) DEHP Di(2-ethylhexyl) Phthalate (DEHP) Symm. C8/C8 Mix->DEHP 25% Prob.

Caption: Statistical formation of asymmetric B2EHP when Phthalic Anhydride reacts with a mixed alcohol stream.

Part 3: Analytical Characterization (GC-MS)

Distinguishing B2EHP from a physical mixture of DBP and DEHP is the primary analytical challenge.[1]

Chromatographic Behavior

On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, Rxi-5Sil MS):

  • DBP: Elutes first (shortest chains).[1]

  • B2EHP: Elutes intermediate between DBP and DEHP.[1]

  • DEHP: Elutes last (longest chains).

Critical Insight: If you see a peak between DBP and DEHP in a chromatogram of a plastic extract, it is highly probable to be B2EHP.[1]

Mass Spectral Fragmentation (EI Source)

Phthalates are notorious for the dominant m/z 149 ion (protonated phthalic anhydride).[1] However, m/z 149 is non-specific.[1][2] To confirm B2EHP, you must look for the asymmetric cleavage ions.[1]

Fragmentation Logic:

  • m/z 149: Base peak (Common to all).[1]

  • m/z 223: [M - OR]* for the butyl loss? No, standard cleavage is [M - R] or [M - OR].[1][2]

    • Loss of Butoxy radical (

      
      , mass 73) 
      
      
      
      m/z 261 [1][2]
    • Loss of 2-Ethylhexyloxy radical (

      
      , mass 129) 
      
      
      
      m/z 205 [1][2]

Diagnostic Criteria:

  • DBP: m/z 149, 223 (M-Butoxy), 205 (weak).[1][2]

  • DEHP: m/z 149, 167, 279 (M-Ethylhexyloxy).[1][2]

  • B2EHP: m/z 149, 205 (High abundance), 261 (Distinctive).[1][2]

MSFragmentation Parent Molecular Ion (M+) m/z 334 (Weak/Absent) Path1 Loss of Butoxy radical (- C4H9O) Parent->Path1 Path2 Loss of 2-Ethylhexyloxy radical (- C8H17O) Parent->Path2 Frag1 Mono-2-ethylhexyl phthalate cation m/z 261 (Diagnostic for B2EHP) Path1->Frag1 Frag2 Mono-butyl phthalate cation m/z 205 (Shared with DBP) Path2->Frag2 Path3 McLafferty Rearrangement Base Protonated Phthalic Anhydride m/z 149 (Base Peak - Non-specific) Path3->Base Path3->Base Frag1->Path3 Frag2->Path3

Caption: Mass spectral fragmentation pathway identifying diagnostic ions (m/z 261) for Butyl 2-ethylhexyl phthalate.

Part 4: Experimental Protocol (E&L Detection)

Objective: Quantify B2EHP in a polymer extract using GC-MS/SIM (Selected Ion Monitoring).

Materials
  • Reference Standard: Butyl 2-ethylhexyl phthalate (CAS 85-69-8), >98% purity.[1][2]

  • Internal Standard (IS): Benzyl benzoate-d12 or DBP-d4.[1]

  • Extraction Solvent: Hexane or Dichloromethane (DCM) (HPLC Grade).[1]

Sample Preparation (Self-Validating Workflow)
  • Extraction: Cut 1.0 g of polymer sample. Extract with 10 mL Hexane via ultrasonication (60 min at 40°C).

  • Filtration: Filter through 0.45 µm PTFE syringe filter (removes polymer particulates).[1]

  • IS Spike: Add Internal Standard to a final concentration of 10 µg/mL.

  • Blank Control: Run a solvent blank before the sample to validate the system is free of background phthalates (ubiquitous lab contaminants).[1]

GC-MS Conditions
  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • 50°C (hold 1 min)

    • 20°C/min to 220°C[1]

    • 5°C/min to 280°C (Elution window for Phthalates)[1][2]

    • 20°C/min to 320°C (Bake out)

  • MS Detection (SIM Mode):

    • Target: B2EHP

    • Quant Ion: m/z 149

    • Qual Ions: m/z 261, m/z 205[2]

    • Ratio Check: The 261/149 ratio must match the reference standard within ±20%.

Part 5: Toxicological Context in Drug Development

B2EHP is structurally related to DEHP (a known reproductive toxicant and endocrine disruptor) and DBP (also a reproductive toxicant).[1]

  • Regulatory Status: While DEHP and DBP are strictly regulated (e.g., REACH Annex XVII, Prop 65), B2EHP is often regulated by proxy as a "phthalate ester."[2]

  • Risk Assessment: In a toxicological risk assessment (TRA), if specific tox data for B2EHP is unavailable, a "read-across" approach is typically used, adopting the toxicity values (Reference Dose/PDE) of the more toxic parent, usually DEHP .[2]

  • Actionable Limit: For genotoxic impurities, the threshold is often 1.5 µ g/day .[1] For phthalates (non-genotoxic), the Permitted Daily Exposure (PDE) is calculated based on NOAEL (No Observed Adverse Effect Level) from reproductive studies, often in the range of 0.5–3 mg/day depending on the route of administration.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6818, Butyl 2-ethylhexyl phthalate.[1] PubChem. Available at: [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Butyl 2-ethylhexyl phthalate (EC 201-623-2).[1] ECHA.[1] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1] SW-846.[1] Available at: [Link][1][2]

  • Shimadzu Application News. Analysis of Phthalate Esters using GC-MS. Shimadzu Corporation.[1] Available at: [Link][1][2]

Sources

The Phthalate Paradox: Deciphering the Biological Activities of Naturally Occurring Phthalic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the complex duality of Phthalic Acid Esters (PAEs)—ubiquitous anthropogenic pollutants versus genuine bioactive secondary metabolites.

Executive Summary: The Biosynthetic Reality

For decades, the detection of phthalic acid esters (PAEs) in natural product extracts was dismissed as laboratory error—leaching from plasticizers in tubing, solvents, or chromatography columns. However, rigorous "plastic-free" isolation protocols have confirmed that PAEs are genuine secondary metabolites produced by specific taxa of bacteria (Streptomyces), fungi, and plants (Begonia, Aloe).

Unlike their industrial counterparts, which act as endocrine disruptors, naturally occurring PAEs exhibit potent antimicrobial, cytotoxic, and enzyme-inhibitory activities . This guide dissects the pharmacological potential of these compounds and provides the strict methodological framework required to validate their natural origin.

The Contamination Conundrum: Validation Protocols

Core Directive: Before characterizing bioactivity, you must prove biosynthesis. The following protocol is the industry standard for distinguishing natural PAEs from anthropogenic contamination.

Protocol A: The "Zero-Plastic" Isolation Workflow
  • Objective: Isolation of Di-n-butyl phthalate (DnBP) from Streptomyces sp. without plasticizer interference.

  • Critical Constraint: All contact materials must be glass, Teflon (PTFE), or stainless steel.

StepProcedureTechnical Rationale
1. Cultivation Culture Streptomyces in glass Erlenmeyer flasks using cotton plugs (no foam stoppers).Eliminates leaching from polyurethane foam or plastic culture vessels.
2. Extraction Centrifuge in glass tubes. Extract supernatant with HPLC-grade Ethyl Acetate (glass-bottled).Plastic centrifuge tubes are a primary source of DEHP contamination.
3. Blanking Crucial Step: Run a "Process Blank" (uninoculated media) through the exact same workflow.If PAEs appear in the blank, the detection in the sample is invalid.
4. Analysis Analyze via GC-MS. Compare retention time and mass fragmentation with isotopic standards.Confirms structure; isotopic ratio analysis (14C) can further distinguish fossil-fuel derived vs. modern biological carbon.

Pharmacological Profile: Bioactivities & Mechanisms

Naturally isolated PAEs demonstrate a spectrum of activity distinct from their toxicological profile in humans.

Antimicrobial & Antifungal Activity

Compound: Di-n-butyl phthalate (DnBP) Source: Streptomyces albidoflavus, Begonia malabarica leaves.

  • Activity: Broad-spectrum inhibition against Gram-negative bacteria (E. coli, P. aeruginosa) and Gram-positive bacteria (S. pneumoniae).[1]

  • Potency: MIC values often range between 25–100 µg/mL .

  • Mechanism: Disruption of bacterial cell membrane integrity, leading to leakage of intracellular electrolytes.

Cytotoxicity & Anticancer Potential

Compound: Bis(2-ethylhexyl) phthalate (DEHP) Source: Aloe vera, Calotropis gigantea, Marine bacterial isolates.

  • Target: High cytotoxicity observed against HeLa (Cervical cancer), MCF-7 (Breast cancer), and B16F10 (Melanoma) cell lines.

  • Mechanism:

    • ROS Generation: Induces intracellular Reactive Oxygen Species accumulation.

    • Apoptosis Induction: Upregulates Bax (pro-apoptotic) and downregulates Bcl-2 (anti-apoptotic), triggering Caspase-3 activation.

    • Cell Cycle Arrest: Halts cell division at the G2/M phase.

Enzyme Inhibition (Kinetic Regulation)

Compound: DnBP (Microbial origin) Target: Glycogen Synthase Kinase 3 beta (GSK-3β).

  • Significance: GSK-3β is a key regulator in inflammation and tumorigenesis.

  • Mode of Action: Mixed Inhibition . DnBP binds to the enzyme at a site distinct from the substrate, altering both

    
     (decreased) and 
    
    
    
    (increased).[2]

Visualization: Pathways and Workflows

Diagram 1: The "Zero-Plastic" Validation Logic

This workflow illustrates the decision tree required to validate a natural PAE discovery.

ValidationProtocol Start Biological Source (Plant/Bacteria) Extract Solvent Extraction (Glassware ONLY) Start->Extract GCMS GC-MS Analysis Extract->GCMS Blank Process Blank (Media only) Blank->GCMS Control Decision Compare Peak Areas GCMS->Decision Reject Artifact/Contamination (Discard) Decision->Reject Peak in Blank ≈ Sample Accept Valid Natural Product (Proceed to Bioassay) Decision->Accept Peak in Sample >> Blank

Caption: Logic flow for distinguishing biosynthetic PAEs from laboratory plasticizer contamination.

Diagram 2: Mechanism of Apoptosis Induction by Natural DEHP

This diagram details the signaling cascade observed in cancer cell lines treated with naturally isolated DEHP.

ApoptosisPathway DEHP Natural DEHP ROS ROS Generation (Oxidative Stress) DEHP->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Upregulation Mito->Bax Bcl2 Bcl-2 Downregulation Mito->Bcl2 Caspase Caspase-3 Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Signal transduction pathway of DEHP-induced cytotoxicity in carcinoma cells via mitochondrial stress.

Experimental Protocol: Antibacterial Assay (MIC Determination)

Context: Determining the Minimum Inhibitory Concentration (MIC) of isolated DnBP against E. coli.

  • Preparation: Dissolve isolated DnBP in DMSO (Dimethyl sulfoxide). Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.

  • Inoculum: Prepare E. coli suspension adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plate Setup: Use a 96-well glass-coated microtiter plate (avoid standard polystyrene if possible, or use rapid-read protocols to minimize leaching).

  • Serial Dilution: Add 100 µL of Mueller-Hinton broth to wells. Perform 2-fold serial dilutions of DnBP (Range: 500 µg/mL to 1.9 µg/mL).

  • Incubation: Add 10 µL of bacterial suspension. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Calculation: The lowest concentration remaining Blue is the MIC.

Future Outlook

The pharmaceutical utility of naturally occurring PAEs lies in their structural modification . While natural DEHP shows anticancer promise, its known reproductive toxicity in mammals limits direct use. Drug development efforts are currently focused on:

  • Analog Synthesis: Retaining the aromatic ring and ester linkages responsible for enzyme inhibition while altering the alkyl chains to reduce endocrine disruption.

  • Synergistic Therapy: Using low-dose natural PAEs to sensitize drug-resistant bacteria to conventional antibiotics.

References

  • Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 2021.[3][4][5] [Link]

  • Antibacterial activity of di-butyl phthalate isolated from Begonia malabarica. Journal of Applied Biotechnology & Bioengineering, 2018.[1][6] [Link]

  • Bioactivities and Mode of Actions of Dibutyl Phthalates and Nocardamine from Streptomyces sp. H11809. Frontiers in Microbiology, 2020. [Link]

  • Isolation of Phthalates and Terephthalates from Plant Material – Natural Products or Contaminants? ResearchGate, 2023. [Link]

  • Organism-derived phthalate derivatives as bioactive natural products. Journal of Environmental Science and Health, 2018. [Link]

Sources

CAS number 85-69-8 chemical information and safety data

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 85-69-8 Synonyms: Benzyl butyl phthalate; 1,2-Benzenedicarboxylic acid, butyl phenylmethyl ester Focus: Toxicology, Analytical Detection (E&L), and Regulatory Compliance in Drug Development

Part 1: Executive Technical Summary

Butyl Benzyl Phthalate (BBP) is a low-molecular-weight orthophthalate historically utilized as a plasticizer to increase flexibility in polyvinyl chloride (PVC), cellulose plastics, and polyurethane. In the context of drug development and medical devices, BBP is primarily viewed today as a critical process contaminant or a leachable rather than an active excipient, due to its stringent regulatory restriction profile.

For the pharmaceutical scientist, BBP represents a dual challenge:

  • Toxicological Liability: It is a recognized reproductive toxicant (Category 1B under CLP) with anti-androgenic properties.

  • Analytical Complexity: It is ubiquitous in the laboratory environment, making trace-level quantification prone to false positives (the "phthalate blank" problem).

Physicochemical Profile (Table 1)
PropertyValueRelevance to Drug Development
Molecular Formula C₁₉H₂₀O₄Precursor to specific metabolites (MBzP, MBP).
Molecular Weight 312.36 g/mol Medium volatility; amenable to GC-MS analysis.
LogP (Octanol/Water) ~4.77High Lipophilicity. Readily migrates from packaging into lipid-based drug formulations (e.g., emulsions, creams).
Water Solubility 2.69 mg/L (25°C)Low solubility limits extraction efficiency in aqueous media; requires organic solvents for recovery.
Boiling Point 370°CHigh thermal stability; persists during high-temp extrusion of plastics.
Part 2: Mechanism of Action & Toxicology

Expert Insight: Unlike high-molecular-weight phthalates (e.g., DINP), BBP is rapidly metabolized and exhibits a distinct mode of action (MoA) centered on endocrine disruption. The primary risk in drug delivery is not acute toxicity, but chronic low-dose exposure affecting reproductive development.

2.1 Metabolic Activation Pathway

BBP is not the terminal toxicant. Upon ingress (oral or parenteral), it is rapidly hydrolyzed by non-specific lipases and esterases in the gut or blood.

  • Primary Metabolite: Monobenzyl phthalate (MBzP) – Major pathway.

  • Secondary Metabolite: Monobutyl phthalate (MBP) – Minor pathway.

These monoesters are the biologically active species responsible for peroxisome proliferator-activated receptor (PPAR) activation and androgen antagonism.

2.2 Signaling Pathway Diagram (DOT)

The following diagram illustrates the biotransformation of BBP and its downstream interference with steroidogenesis.

BBP_Toxicity_Pathway BBP BBP (Parent) Hydrolysis Hydrolysis (Gut/Blood Esterases) BBP->Hydrolysis MBzP MBzP (Major Metabolite) Hydrolysis->MBzP De-esterification MBP MBP (Minor Metabolite) Hydrolysis->MBP PPAR PPARα / PPARγ Activation MBzP->PPAR Ligand Binding StAR StAR Protein Inhibition MBzP->StAR Downregulation Effect Reproductive Toxicity PPAR->Effect Gene Expression Change T_Prod Reduced Testosterone StAR->T_Prod Disrupted Steroidogenesis T_Prod->Effect

Figure 1: Metabolic activation of BBP into monoesters MBzP and MBP, leading to endocrine disruption via PPAR activation and inhibition of Steroidogenic Acute Regulatory (StAR) protein.

Part 3: Analytical Methodology (Extractables & Leachables)

Objective: Quantify trace BBP in pharmaceutical packaging (rubber stoppers, IV bags) or drug formulations.

The Challenge: Phthalates are ubiquitous. A "clean" blank is statistically improbable in a standard lab. The Solution: Use of Isotopic Dilution with Deuterated Internal Standards (d4-BBP) is mandatory for legal defensibility.

3.1 Validated GC-MS Protocol

This protocol is derived from USP <1663> and CPSC-CH-C1001-09.4 principles, optimized for trace analysis.

Instrumentation: GC-MS (Single Quadrupole or Triple Quad in MRM mode). Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or ZB-5ms), 30m x 0.25mm ID x 0.25µm film.

Step-by-Step Workflow:

  • Sample Preparation (Solid Matrix):

    • Cryo-mill the polymer sample to <2mm particle size.

    • Extraction: Perform Soxhlet extraction using Hexane:Acetone (1:1) or THF for 6 hours.

    • Why this solvent? THF dissolves PVC completely (dissolution/precipitation method), releasing total phthalate content. Hexane targets surface migration.

  • Clean-up (Crucial Step):

    • If THF was used: Precipitate polymer by adding threefold volume of Methanol. Centrifuge at 3000g for 10 min.

    • Filter supernatant through 0.45µm PTFE filter (Do NOT use standard plastic syringes; use glass/stainless steel).

  • GC Parameters:

    • Inlet: Splitless, 280°C.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Temp Program: 60°C (1 min hold) → 20°C/min → 300°C (10 min hold).

  • MS Detection (SIM Mode):

    • Target Ion (Quant): m/z 149 (Base peak, non-specific).

    • Qualifier Ion 1: m/z 91 (Tropylium ion - Highly Specific to Benzyl group ).

    • Qualifier Ion 2: m/z 206.

    • Expert Note: Relying solely on m/z 149 leads to false positives from other phthalates (DEHP, DBP). You must confirm the m/z 91 ratio matches the reference standard.

3.2 Analytical Logic Diagram (DOT)

GCMS_Workflow Sample Drug Packaging Sample Extraction Soxhlet/THF Extraction (+ d4-BBP Internal Std) Sample->Extraction Cleanup Matrix Precipitation (Methanol) Extraction->Cleanup Remove Polymer GC Gas Chromatography (DB-5ms Column) Cleanup->GC Inject 1µL MS Mass Spec (SIM Mode) Monitor m/z 91, 149, 206 GC->MS Separation Data Ratio Confirmation (m/z 91/149) MS->Data Signal Deconvolution

Figure 2: Analytical workflow for isolating BBP from polymer matrices, emphasizing the use of specific mass spectral ions for confirmation.

Part 4: Regulatory Landscape & Safety Data

For drug development, BBP is considered a Substance of Very High Concern (SVHC) .

4.1 Regulatory Status Table
RegulationStatusImplication for Pharma
EU REACH Annex XIV (Banned) Cannot be used in manufacturing within EU without specific authorization. Sunset date passed (2015).
EU RoHS Restricted Limit < 0.1% (1000 ppm) in homogeneous materials (relevant for medical devices).
US CPSIA Banned Prohibited in children's toys/care articles > 0.1%. Indirectly impacts pediatric drug delivery devices.
Cal Prop 65 Listed Requires warning labels for "Developmental Toxicity."
4.2 Safety Assessment (PDE Calculation)

When BBP is detected as a leachable in a drug product, a Permitted Daily Exposure (PDE) must be calculated based on the NOAEL (No Observed Adverse Effect Level).

  • Critical Study: NTP/CERHR evaluations often cite a NOAEL of ~50 mg/kg/day for developmental effects in rats.

  • Safety Factors: A composite safety factor (F1-F5) of at least 1000 is typically applied due to the reproductive severity.

  • Calculation:

    
    
    

Handling Precautions:

  • PPE: Nitrile gloves (BBP penetrates latex).

  • Containment: Fume hood required.

  • Disposal: Incineration as hazardous organic waste.

References
  • PubChem. (2024). Butyl benzyl phthalate (Compound Summary).[1][2] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Benzyl butyl phthalate.[3][2][4][5][Link]

  • National Toxicology Program (NTP). (2003).[6] NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Butyl Benzyl Phthalate.[Link]

  • US Consumer Product Safety Commission (CPSC). (2018). Test Method: CPSC-CH-C1001-09.4 - Standard Operating Procedure for Determination of Phthalates.[Link]

Sources

Methodological & Application

Application Note: Formulation and Evaluation of Butyl 2-Ethylhexyl Phthalate (BEHP) in Medical-Grade PVC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the formulation, processing, and characterization of Polyvinyl Chloride (PVC) plasticized with Butyl 2-ethylhexyl phthalate (BEHP) . Unlike the symmetric industry standards (DBP or DEHP), BEHP is an asymmetric ester (CAS 84-78-6). It offers a unique balance between the high solvating power of the butyl chain (C4) and the low volatility/migration resistance of the 2-ethylhexyl chain (C8).

Target Audience Note: For professionals in drug development and medical device engineering, this protocol serves two primary purposes:

  • Legacy Benchmarking: Evaluating the performance of legacy materials found in older medical tubing/packaging.

  • Migration Modeling: Studying the kinetics of asymmetric molecule leaching compared to symmetric phthalates (DEHP) in drug delivery systems.

⚠️ REGULATORY WARNING: Phthalates, including BEHP, are under strict regulatory scrutiny (REACH, EU MDR, FDA). This protocol is intended for research, controlled material evaluation, and comparative toxicity studies, not for the production of commercial medical devices intended for patient contact without rigorous regulatory clearance.

Scientific Mechanism: The Asymmetry Advantage

The Free Volume Theory

Plasticization functions by inserting small molecules between polymer chains, neutralizing the dipole-dipole interactions of the polar polymer (PVC), and increasing "free volume."

  • The C4 Tail (Butyl): Provides high compatibility and rapid fusion. It solvates the PVC chain aggressively, lowering the processing temperature.

  • The C8 Tail (2-Ethylhexyl): Provides steric bulk. This entanglement prevents the plasticizer from migrating out of the matrix too quickly (volatility resistance).

BEHP acts as a "hybrid" plasticizer, theoretically offering easier processing than DEHP while maintaining better permanence than DBP.

Mechanism Visualization

The following diagram illustrates the insertion of the asymmetric BEHP molecule between rigid PVC chains.

PlasticizationMechanism PVC_Rigid Rigid PVC Matrix (High Dipole Interaction) Interaction Dipole Shielding (Ester-Chlorine Bond) PVC_Rigid->Interaction Heat + Shear BEHP BEHP Molecule (Asymmetric C4/C8) BEHP->Interaction Insertion Free_Volume Increased Free Volume (Chain Mobility) Interaction->Free_Volume Steric Hindrance Flexible_PVC Flexible PVC (Lower Tg) Free_Volume->Flexible_PVC Result

Figure 1: Mechanism of action for asymmetric plasticizer insertion into PVC matrix.

Protocol A: Dry Blend Formulation (Hot/Cold Mixing)

This is the critical step. Direct extrusion of liquid plasticizer and PVC powder yields poor homogeneity. A "Dry Blend" (free-flowing powder where PVC grains have absorbed the liquid) must be created first.[1]

Materials & Equipment
  • Resin: Suspension PVC (S-PVC), K-Value 65-70 (Medical Grade).

  • Plasticizer: Butyl 2-ethylhexyl phthalate (BEHP).

  • Stabilizer: Calcium/Zinc (Ca/Zn) stearate complex (preferred over Tin for medical simulation).

  • Lubricant: Stearic Acid (0.2 PHR).

  • Equipment: High-speed laboratory mixer (Henschel type) with cooling jacket.

Formulation Table (PHR - Parts Hundred Resin)
ComponentFunctionLoading (PHR)Notes
PVC Resin (K65) Base Polymer100.0Porous grain structure required.
BEHP Plasticizer40.0 - 60.0Adjust for desired Shore A hardness.
Ca/Zn Stabilizer Thermal Stability2.0 - 3.0Prevents HCl release during processing.
Epoxidized Soybean Oil Co-stabilizer3.0Acts as HCl scavenger and secondary plasticizer.
Stearic Acid Lubricant0.2Prevents sticking to metal equipment.
Step-by-Step Procedure
  • Reactor Prep: Ensure mixer is clean and pre-heated to 40°C.

  • Resin Loading: Add PVC resin and solid stabilizers (Ca/Zn) to the mixer.

  • Friction Heating: Start mixer at high speed (approx. 1500-2000 rpm). The friction will raise the temperature.[2]

  • Plasticizer Injection (Critical Point):

    • Monitor temperature closely.

    • At 80°C , slowly inject the BEHP liquid over 60 seconds.

    • Why 80°C? This is the expansion point of the S-PVC grain, maximizing porosity for absorption.

  • Absorption Phase: Continue mixing. The temperature will rise to 110°C - 120°C .

    • Observation: The "wet" mix will suddenly turn into a dry, free-flowing powder as the plasticizer is fully internalized into the PVC pores.

  • Cooling: Discharge the batch immediately into the cooling mixer. Cool to 40°C to prevent agglomeration.

  • Maturation: Allow the dry blend to rest for 24 hours. This ensures equilibrium of plasticizer distribution within the grains.

Protocol B: Specimen Fabrication & Physical Testing

Once the dry blend is prepared, it must be fused into a solid sheet for testing.

Fabrication (Two-Roll Mill)
  • Set mill temperature to 165°C (Front Roll) and 160°C (Back Roll).

  • Add dry blend to the nip.

  • Mill for 5 minutes until a translucent, homogeneous "hide" is formed.

  • Remove sheet and compression mold at 170°C (2000 psi) for 3 minutes to create standard test plaques (ASTM D638 Type IV).

Testing Workflow

The following diagram outlines the validation steps required for medical-grade assessment.

TestingWorkflow cluster_Tests Performance Validation DryBlend PVC/BEHP Dry Blend Milling Two-Roll Mill (Fusion @ 165°C) DryBlend->Milling Molding Compression Molding (Test Plaques) Milling->Molding Mechanical Tensile & Hardness (ASTM D638 / D2240) Molding->Mechanical Migration Leaching/Migration (ASTM D1239 / ISO 3826) Molding->Migration Thermal Thermal Stability (Congo Red Test) Molding->Thermal

Figure 2: Workflow from dry blend to validated data points.

Key Performance Metrics (Expected)
TestStandardTarget/Expected ResultSignificance
Shore A Hardness ASTM D224075 ± 3 (at 50 PHR)Determines flexibility. BEHP is slightly more efficient than DEHP (softer at same PHR).
Tensile Strength ASTM D638> 15 MPaStructural integrity of the tubing/film.
Elongation at Break ASTM D638> 250%Critical for flexible medical tubing.
Volatile Loss ASTM D1203< 1.5% (24h @ 87°C)BEHP will show higher loss than DEHP due to the C4 chain.

Protocol C: Migration & Drug Interaction (Crucial for Pharma)

For drug development professionals, the interaction between the drug vehicle (solvent) and the plasticizer is the primary concern.

Leaching into Simulants (ASTM D1239 / ISO 3826)
  • Specimen: Cut 50mm x 50mm x 0.5mm discs.

  • Simulants:

    • Simulant A: Distilled Water (pH 7).

    • Simulant B: Ethanol/Water (15:85) - mimics alcoholic pharmaceuticals.

    • Simulant C: Vegetable Oil - mimics lipophilic drugs (e.g., Propofol, Paclitaxel vehicles).

  • Procedure:

    • Weigh initial specimen (

      
      ).
      
    • Immerse in simulant at 37°C (body temp) for 72 hours.

    • Remove, dry, and re-weigh (

      
      ).
      
    • GC-MS Analysis: Analyze the simulant (not the plastic) using Gas Chromatography-Mass Spectrometry to quantify specific BEHP migration.

Drug Sorption (The "Loss" Problem)

Plasticizers don't just leach out; they allow drugs to sorption into the PVC.

  • Protocol: Circulate a known concentration of drug solution (e.g., Diazepam) through BEHP-plasticized tubing for 4 hours.

  • Measurement: Measure the concentration of the drug in the solution over time. A decrease indicates the drug is partitioning into the lipophilic plasticizer phase.

References

  • Standard Test Method for Rubber Property—Durometer Hardness . ASTM International, ASTM D2240-15.

  • Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals . ASTM International, ASTM D1239-14.

  • Plastics - Collapsible containers for human blood and blood components (ISO 3826) . International Organization for Standardization.

  • Phthalates and other plasticisers in medical devices . European Chemicals Agency (ECHA).[3]

  • Compound Interest: The Chemistry of PVC . Compound Interest, 2014.

  • PubChem Compound Summary for CID 8343 (DEHP - Structural Analog) . National Center for Biotechnology Information. (Note: While specific data for CAS 84-78-6 is less centralized, DEHP serves as the primary toxicological analog for regulatory grouping).

Sources

Protocol for measuring phthalate migration from consumer products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Assessment of Phthalate Migration Kinetics via GC-MS/MS

Executive Summary & Scientific Context

While regulatory bodies like the CPSC often mandate testing for total phthalate content (e.g., CPSC-CH-C1001-09.4), this metric does not predict risk. Risk is a function of exposure, which is determined by migration —the kinetic leaching of non-covalently bound plasticizers from the polymer matrix into a contact medium (saliva, food, or blood).

This protocol details a rigorous methodology for determining the Specific Migration Limit (SML) of phthalates. Unlike simple dissolution methods, this protocol models "worst-case" physiological or environmental exposure using food simulants defined by Regulation (EU) No 10/2011 , followed by high-sensitivity GC-MS/MS analysis.

Target Analytes (The "Dirty Dozen"):

  • DEHP (Bis(2-ethylhexyl) phthalate)[1][2][3]

  • DBP (Dibutyl phthalate)[1][2][4][5]

  • BBP (Benzyl butyl phthalate)[1][2][4]

  • DINP (Diisononyl phthalate)[1][2]

  • DIDP (Diisodecyl phthalate)[2][6]

  • DNOP (Di-n-octyl phthalate)[2][3][4][5]

Experimental Design: The Causality of Simulant Selection

The accuracy of a migration study hinges on the Simulant-Polymer Interaction . Phthalates are lipophilic (


). Therefore, aqueous simulants often yield false negatives, while aggressive organic solvents (like hexane) may dissolve the polymer entirely, yielding false positives.

We utilize the EU 10/2011 framework to select simulants that mimic the polarity of the contact medium without destroying the polymer matrix.

Table 1: Simulant Selection Matrix
Contact MediumRecommended SimulantScientific Rationale
Aqueous / Acidic Foods 3% Acetic Acid (w/v)Mimics pH of fruit juices/stomach acid; low extraction power for phthalates but essential for regulatory compliance.
Alcoholic / Hydrophilic 10% - 50% Ethanol (v/v)Mimics saliva, alcoholic beverages, and some dairy; moderate extraction power.
Fatty Foods / Lipids Isooctane (Substitute for D2)Critical: Vegetable oil (Simulant D2) is analytically difficult to inject into GC-MS. Isooctane is the accepted volatile substitute for fatty matrices.
Dry Foods Tenax® (Modified Polyphenylene Oxide)Adsorbent pore structure mimics dry goods; used for high-temp migration.

Visual Workflow: Migration to Analysis

PhthalateMigration Sample Polymer Sample (Cut to 1 dm²) Simulant Simulant Selection (Isooctane/Ethanol) Sample->Simulant Surface/Vol Ratio Migration Migration Chamber (40°C or 70°C / 10 Days) Simulant->Migration Immersion Extraction Liquid-Liquid Extraction (LLE) with Hexane Migration->Extraction Aliquot Analysis GC-MS/MS Analysis (SIM/MRM Mode) Extraction->Analysis Injection Data Quantification (mg/dm²) Analysis->Data Calculation

Figure 1: End-to-end workflow for phthalate migration testing, ensuring sample integrity from preparation to quantification.[1]

Detailed Protocol

Phase A: Sample Preparation & Migration

Objective: Establish a controlled diffusion interface.

  • Surface Area Calculation:

    • Cut the sample (film/sheet) to achieve a defined surface-to-volume ratio.

    • Standard:

      
       of surface area per 
      
      
      
      (or
      
      
      ) of simulant.
    • Why? This ratio exaggerates the surface interaction to ensure detectability (EU 10/2011 Art. 17).

  • Immersion:

    • Place sample in a borosilicate glass migration cell (prevent background phthalate contamination from plastic caps).

    • Add the pre-heated simulant.

    • Seal with PTFE-lined caps.

  • Incubation:

    • Standard Condition: 10 days at

      
       (Simulates long-term room temp storage).
      
    • High-Temp Condition: 2 hours at

      
       (Simulates "hot fill" or pasteurization).
      
Phase B: Extraction (Liquid-Liquid)

Objective: Transfer migrated phthalates from aqueous/alcoholic simulants into a GC-compatible solvent. Note: If using Isooctane, this step is skipped; inject directly.

  • Transfer

    
     of simulant (e.g., 50% Ethanol) to a separatory funnel.
    
  • Internal Standard Spiking (Critical): Add

    
     of Benzyl Benzoate-d4  or Phthalate-d4  cocktail (
    
    
    
    ).
    • Self-Validating Step: The deuterated standard corrects for extraction inefficiency and injection variability.

  • Add

    
     n-Hexane (Pesticide Grade).
    
  • Shake vigorously for 2 minutes; allow phase separation.

  • Collect the upper organic layer (Hexane).

  • Repeat extraction with another

    
     Hexane. Combine extracts.
    
  • Concentrate to

    
     under a gentle stream of Nitrogen (
    
    
    
    ) at
    
    
    .
Phase C: GC-MS/MS Analysis

Objective: Selective quantification of phthalates in complex matrices.

Instrument Parameters:

  • System: Agilent 8890 GC / 7000D Triple Quad MS (or equivalent).

  • Column: DB-5ms UI (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m). Low bleed is essential.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode,

    
    .
    

Temperature Program:

  • 
     (hold 1 min).
    
  • Ramp

    
     to 
    
    
    
    .
  • Ramp

    
     to 
    
    
    
    .
  • Ramp

    
     to 
    
    
    
    (hold 5 min).
    • Why? The slow ramp in the middle separates critical isomer pairs (e.g., DINP/DIDP) which appear as "clusters" rather than sharp peaks.

MS Acquisition (SIM/MRM): Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) significantly lowers the Limit of Quantitation (LOQ).

AnalyteQuant Ion (m/z)Qualifier Ion (m/z)Retention Time (approx)
DMP 16377, 1355.2 min
DEP 149177, 1216.8 min
DBP 149223, 2059.4 min
BBP 14991, 20612.1 min
DEHP 149167, 27914.5 min
DNOP 149279, 26116.8 min
DINP 293149, 12718-20 min (Cluster)

Data Analysis & Calculation

To convert the raw concentration from the GC-MS (


 in 

) to the regulatory Specific Migration (

in

or

):


Where:

  • 
     = Specific Migration (
    
    
    
    )
  • 
     = Concentration found in simulant (
    
    
    
    )
  • 
     = Volume of simulant (
    
    
    
    )
  • 
     = Surface area of sample in contact (
    
    
    
    )

Regulatory Limit Check: Compare


 against the Specific Migration Limit (SML). For DEHP under EU 10/2011, the SML is 1.5 mg/kg  food simulant.

Quality Control (Self-Validating System)

To ensure Trustworthiness , every batch must include:

  • Method Blank: Run the simulant without the sample through the entire heating and extraction process.

    • Pass Criteria: Phthalate levels < LOQ.[3] (Phthalates are ubiquitous; background contamination is the #1 failure mode).

  • Matrix Spike: Spike the simulant with a known concentration of phthalates before adding the sample.

    • Pass Criteria: Recovery between 80-120%.

  • Labware Prep: All glassware must be baked at

    
     for 4 hours to remove residual phthalates. NEVER use plastic pipette tips or parafilm. 
    

Decision Logic for Method Selection

MethodLogic Start Start Migration Test Type Product Type? Start->Type Aqueous Aqueous/Acidic (Juice, Milk) Type->Aqueous Fatty Fatty/Oily (Butter, Oil, Meat) Type->Fatty SimA Simulant: 50% Ethanol Aqueous->SimA SimB Simulant: Isooctane Fatty->SimB Extract Step: Solvent Extraction (Hexane LLE) SimA->Extract Direct Step: Direct Injection SimB->Direct GC GC-MS Analysis Extract->GC Direct->GC

Figure 2: Decision tree for selecting simulants and extraction pathways based on product matrix.

References

  • CPSC-CH-C1001-09.4 . (2018).[5] Standard Operating Procedure for Determination of Phthalates. U.S. Consumer Product Safety Commission.[1][3] Link

  • Regulation (EU) No 10/2011 . (2011).[7][8] On plastic materials and articles intended to come into contact with food.[7][8][9] Official Journal of the European Union. Link

  • ASTM D7083-04 . (2010). Standard Practice for Determination of Monomeric Plasticizers in Poly(Vinyl Chloride) (PVC) by Gas Chromatography. ASTM International. Link

  • USP <661> . (2020). Plastic Packaging Systems and Their Materials of Construction. United States Pharmacopeia.[10][11] Link

  • ISO 18856 . (2004). Water quality — Determination of selected phthalates using gas chromatography/mass spectrometry. International Organization for Standardization. Link

Sources

Precision Quantitation of Phthalates: Internal Standard Protocols & Blank Control Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Phthalate quantification presents a unique analytical paradox: the target analytes are ubiquitous environmental contaminants, rendering "zero background" nearly impossible to achieve. This Application Note details a rigorous protocol for the use of isotopically labeled internal standards (IS) to correct for extraction losses and matrix effects (Isotope Dilution Mass Spectrometry). Crucially, it integrates strict "blank management" strategies—including the use of LC-MS delay columns and glassware muffling—to distinguish true sample data from laboratory background noise.

Introduction: The Dual Challenge

Accurate measurement of phthalate esters (e.g., DEHP, DnBP) in biological and environmental matrices is compromised by two primary factors:

  • Variable Recovery: Complex matrices (blood, urine, soil) cause unpredictable extraction losses and ionization suppression/enhancement.

  • Ubiquitous Contamination: Phthalates leach from plastic labware, HPLC tubing, and even septum caps, creating high background signals that mask low-level analytes.

The Solution: The use of deuterated (d4/d14) or


C-labeled internal standards  added prior to sample preparation is the only method to simultaneously correct for recovery losses and volumetric errors.

Principle of Internal Standardization (IDMS)

This protocol relies on Isotope Dilution Mass Spectrometry (IDMS) . By spiking a known amount of stable isotope-labeled analog (e.g., DEHP-d4) into the sample before extraction, the analog behaves nearly identically to the native analyte throughout the workflow.

Mechanism:

  • Extraction: If 20% of the native DEHP is lost during extraction, 20% of the DEHP-d4 is also lost. The ratio remains constant.

  • Ionization: If matrix components suppress the MS signal by 50%, both native and IS signals are suppressed equally. The ratio remains constant.



Where RRF is the Relative Response Factor determined during calibration.

Critical Pre-requisite: Contamination Control

Before touching a sample, you must secure the analytical environment.

Glassware Preparation

Phthalates adhere to glass. Standard washing is insufficient.

  • Protocol:

    • Wash glassware with detergent and hot water.

    • Rinse copiously with HPLC-grade acetone.

    • Muffle (Bake): Heat glassware at 400°C for 4 hours to pyrolyze organic residues.

    • Cover openings immediately with aluminum foil (dull side in).

The LC-MS "Isolator Column" Strategy

In LC-MS, the instrument itself (tubing, pump seals) contributes phthalates. These appear as a constant background peak.

  • Solution: Install a "Delay" or "Isolator" column (e.g., C18, 50mm) between the pump mixer and the injector .

  • Effect: Background phthalates from the pump are retained on the isolator column and elute later than the sample phthalates (which enter at the injector).

Experimental Protocol

Materials & Reagents[1]
  • Native Standards: EPA Phthalate Esters Mix (Supelco/Restek).

  • Internal Standards (IS):

    • Primary: DEHP-d4, DnBP-d4, BBP-d4.[1]

    • Alternative:

      
      C4-labeled analogs (superior stability but higher cost).
      
  • Solvents: Methanol, Acetonitrile, Hexane (Pesticide Residue Grade or higher). Do not use standard HPLC grade without blank verification.

Sample Preparation (Solid Phase Extraction - SPE)

Target Matrix: Urine or Serum

  • Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.

  • Enzymatic Hydrolysis (Urine only): Add

    
    -glucuronidase to deconjugate metabolites. Incubate at 37°C for 90 mins.
    
  • IS Spiking (CRITICAL STEP):

    • Add 20 µL of Internal Standard Working Solution (e.g., 100 ng/mL mixture of d4-phthalates) to every sample, blank, and QC standard.

    • Note: Spiking must occur before any solvent addition or extraction.

  • Acidification: Adjust pH to ~2.0 with dilute H

    
    PO
    
    
    
    to protonate acid metabolites.
  • SPE Loading:

    • Condition SPE cartridge (HLB or C18) with MeOH then Water.

    • Load sample at low flow rate (<1 mL/min).

  • Wash: 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute with 2 x 1.0 mL Acetonitrile or Ethyl Acetate.

  • Evaporation: Evaporate to dryness under Nitrogen (avoid plastic tips!). Reconstitute in 200 µL Mobile Phase.

Instrumental Analysis[3][4][5]
Option A: GC-MS (Method 8061A Modified)
  • Column: Rtx-5ms or DB-5ms (30m x 0.25mm).

  • Inlet: Splitless, 280°C. Check septum bleed.

  • MS Mode: Electron Impact (EI), Selected Ion Monitoring (SIM) .

  • Ions Monitored:

    • Native DEHP: m/z 149 (Quant), 167, 279.

    • DEHP-d4: m/z 153 (Quant), 171.

    • Note: The m/z 149 ion is common to most phthalates; use secondary ions for confirmation.

Option B: LC-MS/MS (High Sensitivity)[2][3]
  • Column: Phenyl-Hexyl or C18 (sub-2 µm particle).

  • Mobile Phase: Water (A) / Acetonitrile (B) with 0.1% Formic Acid.

  • Isolator Column: Installed between pump and injector.

  • MS Mode: Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Transitions:

    • DEHP: 391.3

      
       149.0
      
    • DEHP-d4: 395.3

      
       153.0
      

Data Visualization & Logic

The Quantification Logic (IDMS)

The following diagram illustrates how the Internal Standard corrects for errors.

IDMS_Logic Sample Sample Matrix (Unknown Native) Extraction Extraction Step (Loss: -20%) Sample->Extraction Native IS_Spike Spike IS (Known Conc) IS_Spike->Extraction IS (d4) Analysis LC-MS/GC-MS (Matrix Suppression: -30%) Extraction->Analysis Both analytes lost equally Ratio Calculate Ratio (Native Area / IS Area) Analysis->Ratio Signal Ratio Independent of loss Result Final Conc (Corrected) Ratio->Result Apply Calibration

Caption: Logical flow of Isotope Dilution Mass Spectrometry (IDMS). Losses in extraction and suppression in analysis affect Native and IS equally, canceling out errors in the final ratio.

The "Isolator Column" Mechanism (LC-MS)

This diagram explains how to separate pump contamination from the sample.

Isolator_Column Solvent Mobile Phase (Contaminated) Pump LC Pump Solvent->Pump Isolator Isolator/Delay Column (Traps Background) Pump->Isolator Background Phthalates Injector Injector (Sample + IS Added) Isolator->Injector Background Delayed AnalyticalCol Analytical Column (Separation) Injector->AnalyticalCol Sample (Fast) + Background (Slow) Detector MS Detector AnalyticalCol->Detector Resolved Peaks

Caption: Placement of the Isolator Column. Background phthalates are retarded before the injector, creating a chromatographic offset from the sample peak.

Summary of Key Parameters

ParameterGC-MS (Method 8061A)LC-MS/MS (Biomonitoring)
Primary Analyte Form Parent Diesters (e.g., DEHP)Metabolites (e.g., MEHP, MECPP)
Internal Standard Deuterated Diesters (DEHP-d4)Deuterated Metabolites (MEHP-d4)
Ionization Electron Impact (EI)Electrospray (ESI) Negative/Positive
Major Interference Septum bleed, inlet contaminationMobile phase solvents, tubing
Blank Limit Must be < 5% of lowest standardMust be < 1/3 of LOQ
Calibration Range 20 - 2000 ng/mL0.5 - 500 ng/mL

Troubleshooting & Validation

  • High Background in Blanks:

    • Cause: Solvents or pipette tips.

    • Fix: Switch to glass syringes; test solvent batches; bake glassware again.

  • Low IS Recovery (<50%):

    • Cause: Matrix suppression or SPE breakthrough.

    • Fix: Dilute sample 1:5 before SPE; check pH adjustment.

  • "Cross-Talk" (IS signal in Native channel):

    • Cause: Impure IS or too high IS concentration.

    • Fix: Ensure IS is >99% isotopic purity. Reduce spike concentration.

References

  • U.S. EPA. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).Link

  • Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine (Method No. 6306.03).Link

  • Waters Corporation. (2012). A Simple, Fast, and Reliable LC-MS/MS Method for Determination of Phthalates in Beverages.Link

  • Fankhauser-Noti, A., & Grob, K. (2007).[4][5] Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: Investigation of the sources, tips and tricks. Analytica Chimica Acta, 582(2), 353-360. Link[4]

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing GC-MS Parameters for Phthalate Ester Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Everywhere" Chemical Challenge

Phthalate analysis is deceptive. The chemistry is straightforward—stable esters that ionize well. The challenge is not detection; it is differentiation and background suppression . Phthalates are ubiquitous plasticizers found in pipette tips, septum bleed, solvent bottle caps, and laboratory air.

In this guide, we move beyond basic method parameters to address the three critical failure points in phthalate analysis:

  • The System Blank: Distinguishing sample from background.

  • Isomer Resolution: Separating the DINP/DIDP "hump" from single-component peaks.

  • Spectral Selectivity: Moving beyond the non-selective m/z 149 base peak.

Module 1: The Pre-Analytical Firewall (Contamination Control)

Before optimizing the MS, you must secure the flow path. A background signal of DEHP (Bis(2-ethylhexyl) phthalate) is the most common reason for calibration failure.

The Zero-Blank Protocol
  • Glassware: All glassware must be baked at 450°C for 4 hours to remove organic residues. Solvent rinsing alone is insufficient for trace analysis.

  • Solvents: Use only "Residue Analysis" grade or "Phthalate-Free" certified solvents.

  • The Syringe Vector: The autosampler syringe is a primary contamination vector. Phthalates in laboratory air adsorb onto the needle exterior and are thermally desorbed during injection.[1]

    • Protocol: Implement a fast injection cycle. Minimizing the time the needle spends in the hot inlet reduces thermal desorption of external contaminants.[1]

Visualization: Contamination Pathways & Mitigation

The following diagram illustrates the critical control points for preventing false positives.

ContaminationControl cluster_sources Contamination Sources cluster_mitigation Mitigation Firewall Source1 Lab Air (Dust) Mit1 Bake Glassware (450°C) Source1->Mit1 Adsorption Source2 Plastic Tips/Caps Mit2 Glass/Teflon Only (No Parafilm) Source2->Mit2 Leaching Source3 Septum Bleed Mit3 Low-Bleed Septa & Merlin Microseal Source3->Mit3 Thermal Deg. Result Clean Baseline (< LOQ) Mit1->Result Mit2->Result Mit3->Result

Figure 1: Critical control points for eliminating phthalate background interference.

Module 2: Chromatographic Resolution & Isomer Management[2][3]

Standard 5% phenyl columns (e.g., DB-5ms) are often insufficient for separating complex phthalate mixtures, particularly when dealing with the "isomeric clusters" of DINP (diisononyl phthalate) and DIDP (diisodecyl phthalate).

Column Selection Strategy
Column PhaseApplication UtilityTrade-off
5% Phenyl (DB-5ms, Rxi-5ms)Standard EPA 8270E screening. Good general purpose.Poor resolution of critical pairs (e.g., DBP/DIBP) and broad isomer humps.
35% Phenyl (DB-35ms, Rxi-35Sil MS)Recommended. Superior separation of isomers and polar phthalates.Slightly longer run times; lower maximum temperature limit.
Rxi-XLB Specialized for semi-volatiles.[2][3][4][5] Excellent inertness.Unique selectivity requires re-validation of relative retention times (RRT).
The DINP/DIDP Challenge

Unlike DEHP, which elutes as a sharp peak, DINP and DIDP are mixtures of branched isomers. They elute as a broad, unresolved "hump" or cluster of peaks.

  • Integration Rule: You must integrate the entire cluster from baseline to baseline.

  • Quantification: Do not use peak height. Use total area summation of the cluster.

Module 3: Mass Spectral Optimization

The m/z 149 Trap

Almost all phthalates produce a base peak at m/z 149 (protonated phthalic anhydride). While sensitive, it is non-selective. Relying solely on m/z 149 leads to false positives from co-eluting non-target phthalates.

Optimized Ion Table (SIM Mode)

For robust quantification, use the following ions. Note the shift for long-chain isomers.

AnalyteQuant Ion (m/z)Qualifier Ions (m/z)Rationale
DMP (Dimethyl)16377, 194m/z 149 is weak/absent for DMP.
DEP (Diethyl)149177, 105Standard fragmentation.
DEHP (Bis(2-ethylhexyl))149167, 279167 confirms the ethylhexyl chain.
DINP (Diisononyl)293 149, 127m/z 293 (M-C9H19)+ is unique to the cluster.
DIDP (Diisodecyl)307 149, 141m/z 307 (M-C10H21)+ distinguishes it from DINP.
Workflow: Method Optimization Logic

MethodWorkflow Start Start Method Dev Step1 Inlet: Pulsed Splitless (Maximize Transfer) Start->Step1 Step2 Column: Select 35% Phenyl (Isomer Separation) Step1->Step2 Step3 MS Mode: SIM/Scan (Simultaneous) Step2->Step3 Decision Isomer Cluster (DINP/DIDP)? Step3->Decision PathA Use m/z 149 (High Sensitivity) Decision->PathA No (DEHP only) PathB Use m/z 293/307 (High Selectivity) Decision->PathB Yes

Figure 2: Decision tree for selecting MS acquisition parameters based on target analyte list.

Part 4: Troubleshooting & FAQs

Q1: I see "Ghost Peaks" of DEHP in my solvent blanks. How do I eliminate them?

A: This is the "System Blank."

  • Isolate the Autoinjector: Perform a "no-injection" instrument run (start the GC program without an injection). If the peak persists, the contamination is in the carrier gas or septum . Change the septum and install gas traps.

  • Check the Wash Vials: If the no-injection run is clean, the contamination is likely in your solvent wash vials. Use glass vials only; plastic caps with septa can leach phthalates into the wash solvent.

  • Bake-out: Bake the column at its maximum temperature for 30 minutes.

Q2: My DINP and DIDP peaks are overlapping. How can I quantify them accurately?

A: This is a common issue because their mass spectra and retention times overlap.

  • Chromatography: Switch to a DB-35ms column to increase separation between the two clusters.

  • Mass Spec: Do not use m/z 149 for quantification here.

    • Use m/z 293 to quantify DINP.

    • Use m/z 307 to quantify DIDP.

    • Although these ions are less abundant than 149, they are mutually exclusive, allowing you to mathematically deconvolute the overlapping clusters.

Q3: I am experiencing non-linear calibration curves for late-eluting phthalates.

A: Late eluters (like DINP/DIDP) often suffer from discrimination in the inlet.

  • Liner Choice: Use a liner with glass wool placed near the bottom (single taper with wool) to aid vaporization, but ensure the wool is deactivated to prevent adsorption.

  • Pulsed Injection: Use a Pulsed Splitless injection (e.g., 30 psi for 0.5 min). The pressure pulse forces the sample onto the column faster, reducing residence time in the inlet and minimizing discrimination.

  • Curve Fit: EPA Method 8270E allows for a Quadratic fit (2nd order) if the R² > 0.99, acknowledging that these compounds may not behave linearly over wide ranges.

References

  • U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[3] SW-846 Update VI. [Link]

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. [Link]

  • National Institutes of Health (NIH). (2014). Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS. [Link]

Sources

Technical Support Center: Phthalate Analysis & Contamination Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Background Contamination in Trace Phthalate Analysis (LC-MS/MS & GC-MS) Ticket ID: PHT-TRBL-001 Status: Open Resource Assigned Specialist: Senior Application Scientist

The "Zero-Blank" Challenge: A Reality Check

In phthalate analysis, a true "zero" blank is scientifically impossible. Phthalates (specifically DEHP, DBP, and BBP) are ubiquitous—present in laboratory air, dust, solvent bottles, and even the O-rings of your HPLC.

The Goal: The objective is not elimination, but stabilization and separation . You must stabilize the background to a consistent, subtractable level and physically separate system contamination from your sample signal.

Core Directive: Material Selection

The first line of defense is rigorous material control. Plastic is the enemy, but not all plastics are created equal.

ComponentPROHIBITED (High Risk)ACCEPTED (Low Risk)Technical Rationale
Solvent Containers Plastic bottles, Parafilm, Aluminum foil (coated)Amber Glass with PTFE-lined capsPlasticizers in caps and Parafilm leach instantly into organic solvents.
Tubing PVC, Tygon, Standard VinylStainless Steel, PEEK, PTFEPVC contains up to 40% phthalates by weight.
Pipettes Standard bulk tips, Plastic transfer pipettesGlass Pasteur pipettes, High-grade PolypropyleneBulk tips collect dust (phthalate vector). Glass is inert.
Gloves Vinyl, Powdered LatexNitrile (Powder-Free)Vinyl gloves are a primary source of DEHP contamination.
Glassware Cleaning Standard Dishwasher (detergents)Muffle Furnace (400°C)Detergents often contain surfactants with phthalate moieties.

Troubleshooting Guide: Symptom & Solution

Use this matrix to diagnose specific contamination issues in your workflow.

Symptom A: High Background in Method Blanks
  • Root Cause: Reagent or Labware Contamination.[1][2]

  • Diagnostic Step: Evaporate 100 mL of your extraction solvent to 1 mL and inject. If peaks appear, the solvent or the bottle is the source.

  • The Fix:

    • Switch to "Residue Analysis Grade" or "Phthalate-Free" certified solvents.

    • CRITICAL: Remove the plastic cap liner from solvent bottles and replace with solid PTFE or aluminum foil (dull side down).

    • Bake all sodium sulfate (drying agent) at 400°C for 4 hours before use.

Symptom B: "Ghost Peaks" in LC-MS (Retention Time Shift)
  • Root Cause: System-derived contamination (Leaching from the LC unit itself).

  • Mechanism: Phthalates from the mobile phase tubing/pump seals accumulate at the head of the column during equilibration and elute with the sample gradient.

  • The Fix: Install a Delay Column (See Section 3).

Symptom C: Non-Linear Calibration at Low Levels
  • Root Cause: Constant background noise masking the lower limit of quantitation (LLOQ).

  • The Fix: Implement background subtraction, but only if the background is stable (RSD < 5%). If unstable, re-clean the ion source and replace inlet septa (GC) or rotor seals (LC).

The "Delay Column" Strategy (LC-MS/MS)[3][4][5]

This is the industry-standard solution for separating system contamination from sample contamination.

The Concept: Phthalates leaching from the pump, mixer, or solvent lines are "held back" by a small C18 column placed before the autosampler. This delays their arrival at the detector relative to the phthalates in the sample (which are injected after the delay column).

Validated Workflow Visualization

DelayColumnSetup cluster_legend Outcome Solvent Mobile Phase (Source of Contamination) Pump LC Pump & Mixer Solvent->Pump Phthalates enter DelayCol DELAY COLUMN (Traps System Phthalates) Pump->DelayCol Contaminated Flow Injector Autosampler (Sample Injection) DelayCol->Injector Clean Flow (Phthalates Delayed) AnalCol Analytical Column (Separation) Injector->AnalCol Sample Added Detector MS/MS Detector AnalCol->Detector Result Result: Sample Peaks elute at T System Peaks elute at T + Delay

Caption: The Delay Column traps mobile phase impurities, forcing them to elute later than the sample analytes, effectively resolving the interference.

Validated Cleaning Protocols

Standard washing is insufficient for trace analysis. You must use thermal destruction.

Protocol A: Glassware Preparation (Muffle Furnace)
  • Scope: All glass pipettes, beakers, and vials.

  • Step 1: Wash with hot water and detergent (Alconox is acceptable only if followed by rigorous rinsing).

  • Step 2: Rinse 3x with Tap Water, 3x with Deionized Water.

  • Step 3: Rinse with Acetone (pesticide grade) to remove organic residues.

  • Step 4: Cover opening with aluminum foil (dull side touching glass).

  • Step 5: Bake in a muffle furnace at 400°C for 4 hours .

  • Why: This temperature thermally degrades phthalate esters into CO2 and water. Solvent rinsing alone often just redistributes the contamination.

Protocol B: LC System Passivation
  • Scope: Weekly maintenance or after high-contamination samples.

  • Step 1: Remove the analytical and delay columns. Install unions.

  • Step 2: Flush system with 100% Acetonitrile at high flow (warm, 40-50°C if possible) for 60 minutes.

  • Step 3: Flush with 50:50 Isopropanol:Cyclohexane (removes sticky hydrophobic residues).

  • Step 4: Re-equilibrate with initial mobile phase.

Frequently Asked Questions (FAQ)

Q: Can I use plastic pipette tips if they are "sterile"? A: Sterility does not equal chemical purity. "Sterile" tips can still contain plasticizers. Use pure polypropylene tips and, for ultra-trace work, pre-rinse the tip with your extraction solvent (e.g., methanol) immediately before aspirating the sample.

Q: My GC-MS blanks are clean, but my samples show high DEHP. Why? A: Check your sample collection container. If the sample was collected in a standard medical specimen cup or stored in a plastic bag, the contamination happened before it reached the lab. This is "Matrix Contamination." You cannot clean this up; you must resample using glass containers.

Q: Is it necessary to clean the septum on the GC inlet? A: Yes. Standard septa release siloxanes and phthalates when heated. Use "Low-Bleed" high-temperature septa (e.g., BTO type) and change them every 50-100 injections.

References

  • U.S. EPA. (2025). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1][3] SW-846 Update VII.[3][4] [Link]

  • Waters Corporation. (2025). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Application Note. [Link]

  • Shimadzu Corporation. (2023).[4] Setting up PFAS/Phthalate Analysis with a Delay Column using Shimadzu LCMS. Technical Guide.[5] [Link]

  • Biotage. (2023).[6] 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About.[7] Technical Blog. [Link]

Sources

Technical Support Center: Solubilization & Handling of Butyl 2-ethylhexyl Phthalate (B2EHP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming poor solubility of Butyl 2-ethylhexyl phthalate (CAS 85-69-8) in polar solvents. Audience: Researchers, Toxicologists, and Formulation Scientists.[1] Reference ID: TSC-B2EHP-001

Executive Technical Summary

Butyl 2-ethylhexyl phthalate (B2EHP) is an asymmetric phthalate ester often used as a plasticizer or identified as a leachable impurity in drug formulations.[1] Its physicochemical profile presents a specific challenge: extreme lipophilicity (LogP ~6.1) combined with negligible water solubility (<0.1 mg/L) .

Unlike smaller phthalates (e.g., Dimethyl phthalate), B2EHP does not partition effectively into aqueous media even with moderate cosolvent use.[1] It behaves similarly to DEHP (Bis(2-ethylhexyl) phthalate), exhibiting two primary failure modes in biological assays:

  • "Crash-out" Precipitation: Immediate formation of micro-crystals or oil droplets upon dilution into aqueous buffers.[1]

  • Adsorptive Loss: Rapid binding to polystyrene plates, pipette tips, and tubing, leading to massive under-dosing.[1]

This guide provides validated protocols to solubilize B2EHP for cellular assays and analytical standards without compromising data integrity.

Solvent Compatibility Matrix

Before attempting solubilization, verify your solvent system against the "Golden Triangle" of solubility for lipophilic esters.

Solvent SystemSolubility RatingApplication Notes
DMSO (Dimethyl Sulfoxide) High (>100 mM)Primary Stock Solvent. Excellent solvency.[1][2] Warning: High freezing point; store stocks at room temp or warm to 37°C before use to redissolve.
Ethanol (Absolute) High (>100 mM)Secondary Stock Solvent. Good for evaporation protocols.[2] Warning: Volatile; keep tightly sealed to prevent concentration shifts.
Acetone High Analytical Only. Use for GC-MS sample prep.[1][2] Too toxic for biological assays.
Water / PBS Negligible Do NOT use for stock. B2EHP will float or adhere to the container walls immediately.[2]
Cell Culture Media (Serum-Free) Very Poor Causes immediate "crashing out" (precipitation) above 1-5 µM.[1][2]
Cell Culture Media (+10% FBS) Moderate Soluble up to ~100 µM if prepared using the "Serum-First" protocol (see below).[2]

Critical Protocols

Protocol A: The "Serum-First" Method for Cell Culture

For preventing precipitation in aqueous media.[1]

The Mechanism: Phthalates have a high binding affinity for albumin. By pre-incubating B2EHP with undiluted Fetal Bovine Serum (FBS) or BSA, you sequester the hydrophobic molecule within the protein's hydrophobic pockets before it encounters the water-rich culture medium.[1] This prevents the formation of oil droplets.

Workflow Diagram:

SerumFirstProtocol cluster_mechanism Mechanism of Action Step1 1. Prepare 1000x Stock (in DMSO) Step3 3. Dropwise Addition (Vortex immediately) Step1->Step3 Add 10µL Stock Step2 2. Aliquot 100% FBS (Undiluted Serum) Step2->Step3 To 1mL FBS Step4 4. Incubation (37°C, 30 mins) Step3->Step4 Bind to Albumin Step5 5. Dilute into Media (Final Media Prep) Step4->Step5 Add FBS-B2EHP mix to 9mL Media Mechanism B2EHP binds hydrophobic pockets of Albumin (Prevents crystallization) Step4->Mechanism

Caption: The "Serum-First" solubilization strategy utilizes albumin as a carrier to prevent B2EHP precipitation in aqueous environments.[1]

Step-by-Step:

  • Stock Prep: Dissolve B2EHP in anhydrous DMSO to create a 100 mM Master Stock.

  • The Carrier Step: In a glass vial, aliquot the required volume of 100% FBS (or 5% BSA solution).

  • Complexation: Add the DMSO stock dropwise to the 100% FBS while vortexing vigorously. Do not exceed 0.5% DMSO v/v in the FBS.

  • Equilibration: Incubate the FBS-B2EHP mixture at 37°C for 30 minutes with shaking. This drives the B2EHP into the albumin binding sites.

  • Final Dilution: Add this "loaded" FBS to your cell culture media (e.g., DMEM) to reach the final desired concentration.

Protocol B: Minimizing Adsorptive Loss (The "Glass Rule")

For Analytical Standards and Quantitative Assays.

The Issue: B2EHP is lipophilic and acts as a plasticizer. It will migrate into polypropylene (PP) pipette tips and polystyrene (PS) plates, reducing the effective concentration by up to 40% within minutes.

The Solution:

  • Glassware: Perform all intermediate dilutions in glass vials or glass-lined tubes .

  • Pre-saturation: If you must use plastic tips, aspirate and dispense the solution 3 times before the final transfer. This saturates the binding sites on the tip surface with the analyte, ensuring the final dispensed volume has the correct concentration.

  • Low-Binding Plates: For cellular assays, use Ultra-Low Attachment (ULA) plates or glass-bottom plates if imaging is required.[1]

Troubleshooting Guide (FAQ)

Q1: I see a cloudy precipitate immediately after adding my DMSO stock to the media. What happened? A: You likely exceeded the critical solubility limit or added the stock too quickly.

  • Cause: Adding a hydrophobic DMSO stock directly to a water-rich buffer causes the B2EHP to "crash out" because the water strips away the DMSO solvation shell faster than the B2EHP can disperse.

  • Fix: Switch to Protocol A (Serum-First) . If serum is not permitted, use a surfactant like Tween 80 (0.05%) or complex with Cyclodextrin (HP-β-CD) .[1]

Q2: My dose-response curve is flat. The cells aren't dying even at high concentrations. A: This is a classic symptom of adsorptive loss or volatility .

  • Diagnosis: The B2EHP likely stuck to the plastic walls of your dilution reservoir or the pipette tips before it ever reached the cells.

  • Fix: Switch to glass reservoirs. Also, seal your plates with adhesive foil immediately after dosing to prevent vapor-phase transfer (cross-contamination) to control wells, which can mask toxicity effects.[1]

Q3: Can I use Ethanol instead of DMSO? A: Yes, but with caution.

  • Pros: Ethanol is less toxic to some cells than DMSO.

  • Cons: Ethanol evaporates rapidly. If your stock vial is left open, the concentration of B2EHP will increase, leading to dosing errors. Always use gas-tight glass vials (e.g., HPLC vials with septa) for storage.[1]

Q4: How do I dispose of B2EHP waste? A: Treat as Hazardous Chemical Waste . Do not pour down the drain. B2EHP is a suspected endocrine disruptor and environmental pollutant.[3][4] Collect in a dedicated "Halogenated/Organic" waste stream container.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8343, Di(2-ethylhexyl) phthalate (Analogous physicochemical properties).[1] Retrieved from [Link]

  • Haishima, Y., et al. (2005). Risk assessment of di(2-ethylhexyl)phthalate released from PVC medical devices.[1] International Journal of Pharmaceutics. (Demonstrates albumin binding mechanism).

  • European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation.[5] Retrieved from [Link]

Sources

Optimization of sonication time for phthalate extraction from polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Sonication Time for Phthalate Extraction from Polymers

Status: Operational | Tier: Level 3 (Senior Application Support)

Mission Statement

Welcome to the Advanced Applications Support Center. This guide addresses the kinetic optimization of ultrasonic extraction (sonication) for phthalate recovery from polymer matrices (PVC, PE, PP). Unlike simple dissolution, ultrasonic extraction is a diffusion-controlled process where time is a critical variable governing analyte recovery and method throughput.[1]

This guide synthesizes regulatory standards (CPSC-CH-C1001-09.4, EPA 3550C) with empirical optimization strategies to ensure high-integrity data for regulatory compliance (REACH, CPSIA, RoHS).

Module 1: The Core Protocol (Methodology)

Standard Operating Procedure (SOP) Summary

While specific solvent choices vary by polymer type, the kinetic principles of sonication remain constant. The following workflow is based on the CPSC-CH-C1001-09.4 standard, adapted for time-optimization studies.

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points between Dissolution (PVC) and Extraction (Cross-linked/Insoluble polymers).

PhthalateWorkflow Start Sample Receipt Prep Cryogenic Milling (< 2mm particle size) Start->Prep MatrixCheck Is Matrix Soluble? (e.g., PVC in THF) Prep->MatrixCheck Dissolve Dissolution Method (CPSC-CH-C1001-09.4) MatrixCheck->Dissolve Yes (PVC) Extract Extraction Method (EPA 3550C) MatrixCheck->Extract No (PE/PP/Thermosets) Sonicate1 Sonication (Dissolution) Time: 30-60 min Dissolve->Sonicate1 Precip Precipitate Polymer (Add Hexane) Sonicate1->Precip Filter Filtration (0.45 µm PTFE) Precip->Filter Sonicate2 Sonication (Diffusion) Time: Optimization Required Extract->Sonicate2 Sonicate2->Filter Analyze GC-MS Analysis (SIM Mode) Filter->Analyze

Figure 1: Decision matrix for selecting the correct sonication pathway based on polymer solubility.

Module 2: Optimization of Sonication Time

The Kinetic Challenge

In ultrasonic extraction, recovery (


) over time (

) follows a pseudo-first-order kinetic model or a hyperbolic curve.

[1]
  • Phase 1 (Rapid Release): Surface phthalates are desorbed (0–10 mins).

  • Phase 2 (Diffusion Controlled): Phthalates migrate from the core of the polymer particle to the solvent. This is the rate-limiting step where sonication time is critical.[1]

  • Phase 3 (Equilibrium/Degradation): Recovery plateaus. Excessive time generates heat, potentially degrading analytes or evaporating solvent.

Optimization Protocol

To determine the optimal time for your specific matrix, perform the "Time-Course Recovery Test" :

StepActionTechnical Rationale
1 Prepare Replicates Weigh 5 identical samples (0.5g) of a reference material (or spiked blank).[1]
2 Variable Time Points Sonicate samples for 10, 30, 60, 90, and 120 minutes .
3 Temp. Control Maintain bath temp < 40°C. Use ice if sonication exceeds 30 mins.
4 Analyze Quantify recovery via GC-MS.
5 Plot Data Plot Recovery (%) vs. Time (min). The optimal time is the point where the curve plateaus (slope

0).

Module 3: Troubleshooting & FAQs

Q1: My recovery is consistently low (< 70%) despite increasing sonication time. What is wrong?

Diagnosis: This is rarely a time issue; it is usually a surface area or solvent issue.

  • Particle Size: Ultrasound cannot effectively penetrate large polymer pellets.

    • Fix: Cryo-mill samples to a fine powder (< 10 mesh).[1] This reduces the diffusion path length.

  • Solvent Saturation: If the polymer swells but doesn't release the phthalate, the solvent polarity may be incorrect.

    • Fix: For PVC, use THF (Tetrahydrofuran).[2][3] For Polyolefins (PE/PP), use Toluene or Hexane/Acetone mixtures.

  • Re-adsorption: Phthalates may re-adsorb onto the precipitating polymer during the "clean-up" phase.

    • Fix: Wash the precipitate with fresh solvent twice and combine extracts.

Q2: Does "More Time" equal "Better Extraction"?

Answer: No. Over-sonication leads to two critical failures:[1]

  • Solvent Evaporation: Volatile solvents (DCM, Hexane) evaporate, artificially concentrating the sample and skewing quantitative results.

  • Polymer Degradation: Excessive cavitation can depolymerize the matrix, releasing interfering oligomers that foul the GC-MS inlet and column.

  • Recommendation: Do not exceed 60 minutes unless data proves it is necessary. Most CPSC protocols standardize on 30 minutes to 2 hours depending on the method (Soxhlet vs. Sonication).

Q3: How do I distinguish between "Background" phthalates and my sample?

Diagnosis: Phthalates are ubiquitous (gloves, plastic caps, Parafilm).

  • The "Blank" Verification:

    • Run a Method Blank (Solvent + Sonication + Glassware) with every batch.

    • If the Blank contains > 5% of the sample signal, the data is invalid.

  • Protocol Hygiene:

    • Use glass or Teflon equipment only.

    • Bake glassware at 400°C prior to use.

    • Never use Parafilm to seal vessels during sonication.

Module 4: Diagnostic Logic Tree

Use this flow to troubleshoot specific extraction failures.

Troubleshooting Problem Issue: Low Recovery Check1 Check Particle Size Problem->Check1 Result1 Is it Powder? Check1->Result1 Action1 Action: Cryo-Mill Result1->Action1 No Check2 Check Solvent System Result1->Check2 Yes Result2 Is Polymer Soluble? Check2->Result2 Action2 Action: Switch Solvent (THF for PVC) Result2->Action2 No Check3 Check Sonication Result2->Check3 Yes Result3 Is Temp > 40°C? Check3->Result3 Action3 Action: Add Ice Bath (Prevent Evap) Result3->Action3 Yes

Figure 2: Step-by-step troubleshooting for low recovery rates.

References

  • CPSC-CH-C1001-09.4 . Standard Operating Procedure for Determination of Phthalates. U.S. Consumer Product Safety Commission.[2] [Link]

  • EPA Method 3550C . Ultrasonic Extraction. U.S. Environmental Protection Agency, SW-846.[1][4] [Link]

  • Kastury, F., et al. (2019). Optimization of ultrasonic extraction for the analysis of phthalate esters. [Link]

  • ASTM D7083-04 . Standard Practice for Determination of Monomeric Plasticizers in Poly(Vinyl Chloride) (PVC) by Gas Chromatography. [Link]

Sources

How to clean laboratory glassware to remove phthalate residues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of Phthalate Residues from Laboratory Glassware Ticket ID: PHT-CLEAN-001 Status: Active Guide Assigned Specialist: Senior Application Scientist

The "Ghost Peak" Phenomenon: Introduction

Phthalates (phthalic acid esters) are ubiquitous plasticizers found in everything from PVC piping to HVAC filters. In high-sensitivity assays like LC-MS/MS and GC-MS, they manifest as "ghost peaks"—persistent background noise that can mask trace analytes or create false positives.[1]

The Core Problem: Phthalates are lipophilic (fat-loving) and "sticky." Standard aqueous washing often fails because water cannot solvate these non-polar residues. Furthermore, the cleaning process itself often re-contaminates the glassware via plastic wash bottles or detergent residues.

This guide provides two validated workflows to eliminate phthalates: Thermal Oxidation (The Gold Standard) and Solvent Stripping (For Volumetric/Calibrated Ware).

Protocol A: Thermal Oxidation (The Gold Standard)[1]

Best For: Beakers, vials, pipettes, and non-volumetric glassware.[1] Mechanism: Phthalates decompose rapidly at temperatures above 230°C. This method uses extreme heat to oxidize organic contaminants into CO₂ and ash.

Reference Standard: Adapted from EPA Method 525.2 (Determination of Organic Compounds in Drinking Water).

Step-by-Step Workflow
  • Pre-Clean: Wash glassware with hot water and a phosphate-free detergent (e.g., Liquinox, 1% solution).[1]

  • Rinse: Rinse 3x with tap water, followed by 3x with Deionized (DI) water.

  • Solvent Flush: Rinse with Reagent Grade Acetone to remove water and bulk organics.

  • Bake: Place glassware in a muffle furnace.

    • Temperature: 400°C (Minimum).

    • Duration: 4 hours (excluding ramp time).

  • Storage: Remove using metal tongs (no gloves touching glass). Cover openings immediately with Heavy-Duty Aluminum Foil (pre-cleaned with acetone).

Visual Workflow: Thermal Destruction Cycle

ThermalCleaning Start Dirty Glassware Wash 1. Detergent Wash (Liquinox 1%) Start->Wash Remove Bulk Soil Rinse 2. Rinse (Tap -> DI Water) Wash->Rinse Remove Surfactants Flush 3. Acetone Flush (Remove Water) Rinse->Flush Dehydrate Bake 4. Muffle Furnace (400°C, 4 Hours) Flush->Bake Thermal Oxidation Foil 5. Foil Wrap (Dull Side In) Bake->Foil Prevent Re-deposition

Figure 1: Thermal oxidation workflow based on EPA Method 525.2 protocols.[1][2]

Protocol B: Solvent Stripping (The Chemical Approach)[1]

Best For: Volumetric flasks (Class A), syringes, and items that cannot withstand 400°C. Mechanism: "Like dissolves like."[1] We use a polarity gradient, moving from polar solvents (water) to non-polar solvents (Hexane/DCM) to solvate the lipophilic phthalates.[1]

Step-by-Step Workflow
  • Detergent Wash: Soak in 1% Liquinox or Alconox (warm, 40-60°C).[3] Scrub with a brush (ensure brush has no plastic bristles shedding).

  • Aqueous Rinse: Rinse 3x with Tap Water, 3x with HPLC-Grade Water.

  • The Polarity Step-Down (CRITICAL):

    • Rinse 1: Acetone (Intermediate polarity; removes water).

    • Rinse 2: Dichloromethane (DCM) or Hexane (Non-polar; dissolves phthalates).

    • Warning: Do NOT use a plastic wash bottle.[4] Pour solvent directly from the glass bottle or use a glass pipette.

  • Dry: Air dry in a laminar flow hood or a clean oven at 100°C (if calibration allows).

  • Cap: Use PTFE-lined caps only.

Visual Workflow: Polarity Gradient Cleaning

SolventCleaning cluster_warning CRITICAL CONTROL POINT Step1 Aqueous Phase (Water + Detergent) Step2 Transition Phase (Acetone) Step1->Step2 Removes Water Step3 Organic Phase (DCM or Hexane) Step2->Step3 Miscible with Acetone Result Phthalate-Free Glassware Step3->Result Solvates Phthalates Warning NO PLASTIC WASH BOTTLES Use Glass Pipettes Only Step3->Warning

Figure 2: The Polarity Gradient logic. Acetone acts as the bridge between the aqueous wash and the non-polar solvent required to strip phthalates.

Technical Data & Material Compatibility
Table 1: Solvent Selection Guide

Why we use specific solvents. Phthalates are non-polar, requiring low-polarity solvents for removal.[1]

SolventPolarity Index (P')Role in DecontaminationPhthalate Solubility
Water 10.2Removes bulk salts/detergents.[1]Insoluble (Poor)
Methanol 5.1General organic rinse.[1]Moderate
Acetone 5.1Dehydrating agent; bridge between water and hexane.[1]High
Dichloromethane (DCM) 3.1Primary Stripper. Aggressively solvates phthalates.[1]Very High
Hexane 0.1Final rinse (highly non-polar).[1]Very High
Table 2: Common Contamination Vectors (The "Hidden" Sources)
SourceRisk LevelThe Fix
Plastic Wash Bottles CRITICAL Solvents leach phthalates from the LDPE bottle instantly.[1] Use glass/Teflon only.
Parafilm® HighContains plasticizers.[1] Use Aluminum Foil or Teflon tape.
Vinyl Gloves HighPhthalates transfer from glove to glass.[1] Use Nitrile (powder-free).
Detergents ModerateSome contain surfactants that mimic phthalates.[1] Use Liquinox/Alconox .[3]
Plastic Caps ModerateStandard caps have glued liners.[1] Use Solid PTFE or PTFE-lined caps.
Troubleshooting & FAQs

Q: I baked my glassware at 400°C, but I still see a phthalate peak (e.g., m/z 149) in my blank. Why? A: This is likely post-cleaning re-contamination . Check the following:

  • Cooling: Did you let the glassware cool in the open lab air? Dust contains phthalates. Cover with foil immediately after removing from the furnace.

  • Solvent Purity: Are you using HPLC-grade or "Phthalate-Free" grade solvents? Standard reagent grade solvents often contain phthalate residues.

  • Septa: Are you using autosampler vials with pre-slit septa? Ensure the septa are PTFE-faced silicone. If the needle coring hits the silicone, you will see phthalates.

Q: Can I use a dishwasher if I use acid rinse? A: No. Commercial lab dishwashers use plastic tubing and high-temperature water, which can leach plasticizers from the machine's internal plumbing onto your glassware. For trace analysis (ppb levels), manual solvent stripping or baking is mandatory.[1]

Q: Why can't I just use Methanol? A: Methanol is too polar (P' 5.1) to effectively dissolve long-chain phthalates like DEHP. You need a non-polar solvent like Hexane or DCM to physically solvate the lipophilic residues.

Q: Is "Acid Washing" (Chromic/Sulfuric) effective for phthalates? A: Generally, no .[1] Acid washing is excellent for removing metals and inorganic ions, but it does not effectively destroy phthalates and can sometimes activate the glass surface, making it more prone to adsorbing organic contaminants from the air.[1]

References
  • U.S. Environmental Protection Agency (EPA). (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[2][5] (Section 6.1: Glassware Cleaning).

  • Alconox Inc. (2018).[3] Cleaning Laboratory Glassware for LC/MS. TechNotes.[3]

  • Thermo Fisher Scientific. (2015). Determination of Phthalate Esters in Soft Drinks by GC-MS.
  • Sigma-Aldrich.

Sources

Resolving co-elution issues in chromatographic analysis of phthalate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Resolving Co-elution and Quantification Issues in Phthalate Analysis (GC-MS/GC-MS/MS)

Introduction: The "Phthalate Cluster" Challenge

Welcome to the technical support center. If you are analyzing phthalates under regulations like CPSC-CH-C1001-09.4 , EPA 8270E , or REACH , you have likely encountered the "Phthalate Cluster."

Phthalates are structurally robust esters that fragment almost identically in Electron Ionization (EI), producing a dominant base peak at m/z 149 (protonated phthalic anhydride).[1][2] This shared fragmentation, combined with the structural isomerism of compounds like DEHP/DnOP and the complex isomeric mixtures of DINP/DIDP, creates a "perfect storm" for co-elution.

This guide moves beyond basic method parameters to address the causality of these failures and provides self-validating protocols to resolve them.

Module 1: The Critical Pairs (DEHP vs. DnOP)

Q: I am using a standard 5% phenyl column (e.g., DB-5ms). DEHP and DnOP are co-eluting or have poor resolution. How do I fix this without changing my entire method?

A: The root cause is likely the lack of shape selectivity in standard 5% phenyl phases.

While DEHP (Bis(2-ethylhexyl) phthalate) and DnOP (Di-n-octyl phthalate) have the same molecular weight (390 g/mol ), their branching differs. Standard 5% diphenyl/95% dimethyl polysiloxane phases separate primarily by boiling point. Since these isomers have similar boiling points, they co-elute.

The Solution:

  • Immediate Mitigation (Ion Ratio Confirmation): You cannot rely on the base peak (m/z 149) for separation. You must monitor unique secondary ions to mathematically resolve the peaks.

    • DEHP: High abundance of m/z 167 and m/z 279 .

    • DnOP: m/z 279 is present, but m/z 261 is a key differentiator (M-C8H17 loss).

    • Protocol: Set your integration quantitation ion to 149, but set a strict qualifier ratio check using m/z 261. If the 261 ion is absent at the peak apex, it is DEHP.

  • Hardware Solution (Column Switching): Switch to a Phenyl Arylene phase (e.g., DB-5ms Ultra Inert, Rxi-5Sil MS) or a specialized phthalate column (e.g., Rtx-440).

    • Why: Arylene phases introduce a "stiffening" to the stationary phase backbone, increasing shape selectivity (pi-pi interactions) which pulls the linear DnOP away from the branched DEHP.

Data Table 1: Critical Pair Ion Selection (EI Source)
CompoundAbbreviationBase Peak (Quant)Qualifier 1Qualifier 2Resolution Strategy
Bis(2-ethylhexyl) phthalate DEHP149167279RT separation required; m/z 167 confirms DEHP.
Di-n-octyl phthalate DnOP149279261 m/z 261 is the "fingerprint" ion for DnOP.
Diisobutyl phthalate DIBP149223205Elutes before DBP. Critical pair with DBP.
Dibutyl phthalate DBP149223205Elutes after DIBP.

Module 2: The Complex Mixtures (DINP vs. DIDP)

Q: DINP and DIDP appear as broad "humps" rather than sharp peaks, and they overlap significantly. How do I integrate them accurately?

A: These are not single compounds but mixtures of C9 (DINP) and C10 (DIDP) isomers.

Commercial DINP and DIDP are synthesized from isomeric alcohol mixtures. GC-MS cannot resolve the dozens of isomers into single peaks; instead, they elute as a cluster. The "tail" of the DINP cluster often overlaps with the "front" of the DIDP cluster.

The Solution:

  • Select Unique Quant Ions (Not 149): The m/z 149 signal will be a continuous, unresolved blob across both clusters. You must switch to high-mass ions for integration, even though they are lower intensity.

    • DINP Quant Ion: m/z 293

    • DIDP Quant Ion: m/z 307

    • Mechanism:[3][4] These ions correspond to the [M-R]+ fragment (loss of one alkyl chain). Since DINP is C9 and DIDP is C10, these ions are distinct.

  • Integration Technique:

    • Do not use "Valley-to-Valley" integration if they overlap.

    • Use Summation Integration (group integration) across the entire retention time window defined by your standards.

    • Self-Validation: Run a blank immediately after a high standard. If the baseline of m/z 293/307 does not return to zero, you have carryover or column bleed interference.

Visual Workflow: Column Selection Strategy

ColumnSelection Start Start: Phthalate Method Development CheckRes Check Resolution: DEHP vs DnOP DIBP vs DBP Start->CheckRes IsResGood Resolution > 1.5? CheckRes->IsResGood StandardCol Keep Standard 5% Phenyl (e.g., HP-5ms, Rxi-5ms) IsResGood->StandardCol Yes CoElution Co-elution Detected IsResGood->CoElution No SwitchCol Switch Stationary Phase CoElution->SwitchCol Arylene Option A: Phenyl Arylene (DB-5ms UI, Rxi-5Sil MS) *Better Shape Selectivity* SwitchCol->Arylene Specialized Option B: Specialized Phthalate (Rtx-440, DB-Select 624) *Optimized for Isomers* SwitchCol->Specialized

Figure 1: Decision tree for selecting the appropriate GC stationary phase based on isomer resolution requirements.

Module 3: Advanced Optimization (GC-MS/MS)

Q: I am moving from SIM to MRM (Triple Quadrupole) to improve sensitivity. What transitions should I use?

A: MRM provides superior selectivity by filtering out matrix noise, but you must choose precursors carefully.

In EI-MS/MS, the molecular ion (M+) is often weak. However, we can use the fragmentation pathway where the molecular ion loses an alkoxy group or the anhydride ring forms.

Data Table 2: Recommended MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Notes
DEHP 39114915-25Primary Quant Transition.
DEHP 39116710-20Qualifier.
DnOP 39126110-20Critical: Distinguishes from DEHP.
DINP 41929310-20Targets the unique C9 fragment.
DIDP 44730710-20Targets the unique C10 fragment.

Note: Precursor ions listed are typically [M+H]+ in CI or specific fragments in EI. For standard EI-MS/MS, verify if your source produces sufficient m/z 391 (protonated molecule) or if you must use m/z 149 as a precursor (which is less selective).

Module 4: Contamination & "Ghost Peaks"

Q: I see phthalate peaks in my solvent blanks. Is my column bleeding?

A: It is almost never the column. Phthalates are ubiquitous environmental contaminants. [1]

If you see peaks for DIBP, DBP, or DEHP in a blank injection, the contamination is likely coming from your sample preparation or the GC inlet itself.

Troubleshooting Protocol:

  • The "Syringe Wash" Vector: Phthalates in laboratory air can adsorb onto the exterior of the syringe needle.[5] When the needle enters the inlet, these desorb and appear as "ghost peaks."[5]

    • Fix: Implement a pre-injection wash cycle. Ensure the wash solvent vials are glass, not plastic.

  • The Septum Bleed: Standard septa can release siloxanes and phthalates at high temperatures.

    • Fix: Use "High Temperature" or "BTO" (Bleed and Temperature Optimized) septa. Change them every 50-100 injections.

  • Solvent Purity: Do not use plastic pipette tips to transfer solvents. Use glass Pasteur pipettes that have been baked at 400°C for 4 hours.

Visual Workflow: Contamination Troubleshooting

ContaminationFix Start Ghost Peak Detected Step1 Run 'Instrument Blank' (No Injection) Start->Step1 Decision1 Peak Present? Step1->Decision1 Source Source: Carrier Gas or Column Bleed Decision1->Source Yes Step2 Run 'Solvent Blank' (Syringe Injection) Decision1->Step2 No Decision2 Peak Present? Step2->Decision2 Inlet Source: Septum, Liner, or Syringe Decision2->Inlet Yes Step3 Bake Glassware Change Septum Decision2->Step3 No (Random Contam)

Figure 2: Systematic isolation of phthalate contamination sources (Ghost Peaks).

References

  • CPSC-CH-C1001-09.4 . Standard Operating Procedure for Determination of Phthalates. U.S. Consumer Product Safety Commission.

  • EPA Method 8270E . Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.[4][6]

  • Restek Corporation . GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Application Note.

  • Agilent Technologies . Analysis of Phthalates in Toys by GC/MS. Application Note 5990-4863EN.

  • Shimadzu . Analysis of Phthalates Using GC-MS/MS. Application News.

Sources

Best practices for collecting and storing samples for phthalate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: PHTH-SOP-2024 | Version: 3.1 | Department: Analytical Chemistry Support

Introduction: The "Blank" Problem

As a Senior Application Scientist, the most frequent support ticket I resolve involves "ghost peaks"—phthalate signals appearing in blank samples. Phthalates (PAEs) are ubiquitous; they exist in lab air, solvent cap liners, pipette tips, and even HPLC tubing.

The Golden Rule: In phthalate analysis, you are not just fighting to detect the analyte; you are fighting to prove the signal isn't coming from your own laboratory.

This guide replaces generic advice with field-proven protocols to isolate your sample from the environment.

Category 1: Labware & Contamination Control[1][2]

Q: My method blank consistently shows DEHP and DBP peaks. How do I eliminate this background?

A: You cannot "clean" plastic to be phthalate-free. You must eliminate it. Phthalates are not covalently bound to polymers; they migrate (leach) upon contact with lipophilic solvents.[1]

The Protocol: Thermal Decontamination of Glassware Standard washing is insufficient. You must thermally degrade surface contaminants.

  • Reference: EPA Method 8061A [1].

  • Wash: Detergent wash + hot tap water rinse.[2]

  • Solvent Rinse: Rinse with Acetone, followed by Hexane (Pesticide Grade or higher).

  • Bake: Place glassware in a muffle furnace.

    • Temperature: 400°C.[2]

    • Duration: Minimum 4 hours.

  • Storage: Remove and immediately cover openings with aluminum foil (dull side facing the glass). Store in a clean, dust-free cabinet.

Material Compatibility Table

Material TypeStatusTechnical Notes
Borosilicate Glass RECOMMENDED Must be baked at 400°C before use.[2]
Stainless Steel RECOMMENDED Solvent rinse (Acetone/Hexane) before use.
PTFE (Teflon) CAUTION Generally acceptable, but check for contamination. Do not bake.
Polypropylene (PP) CONDITIONAL Use only "pre-screened" lots. Avoid for long-term storage.
PVC (Tygon) PROHIBITED Major source of DEHP. Never use for transfer lines.
Parafilm PROHIBITED High phthalate content. Use aluminum foil instead.

Category 2: Sample Collection (Clinical & Environmental)

Q: Can I use standard medical collection tubes (Vacutainers) for blood samples?

A: No. Most standard medical rubber stoppers and tube additives contain phthalates. Using them renders the sample useless for trace analysis.

The Protocol: Phthalate-Free Blood Collection

  • Needle: Use a stainless steel butterfly needle.

  • Syringe: Use an all-glass syringe or a pre-screened PP syringe with a non-rubber plunger.

  • Transfer: Immediately transfer blood to a baked glass vial with a Teflon-lined or Aluminum-lined screw cap.

  • Serum Separation: If separating serum, use a glass Pasteur pipette. Never use plastic transfer pipettes.

Q: What is the critical factor for Urine collection?

A: Enzymatic stability. Phthalates are rapidly metabolized into mono-esters (e.g., DEHP


 MEHP) and then conjugated (glucuronidated) for excretion.
  • Risk: Bacterial or enzymatic activity in the urine can deconjugate metabolites during storage, altering the ratio of free vs. total phthalates, which invalidates the data [2].

  • Solution: Samples must be frozen immediately.

Workflow: Biological Sample Decision Tree

SampleWorkflow Start Sample Collection Type Matrix Type? Start->Type Urine Urine Type->Urine Blood Serum/Plasma Type->Blood ContainerU Pre-screened Cup (No PVC) Urine->ContainerU Time Time to Analysis? ContainerU->Time Immediate < 24 Hours Time->Immediate LongTerm > 24 Hours Time->LongTerm Fridge 4°C Storage Immediate->Fridge Freeze -20°C to -80°C (Halt Enzymatic Activity) LongTerm->Freeze Tools Glass Syringe + Stainless Needle Blood->Tools Vessel Glass Vial (Teflon/Alu Liner) Tools->Vessel

Figure 1: Decision logic for biological sample handling to prevent contamination and enzymatic degradation.

Category 3: Analytical Troubleshooting (LC-MS/MS)

Q: I have cleaned everything, but my LC-MS baseline still shows phthalates. Why?

A: The contamination is coming from inside your LC system. Solvents sit in plastic bottles; mobile phases run through PTFE tubing; pump seals wear down. This creates a constant background "hum" of phthalates.

The Fix: The "Delay Column" Strategy You must physically separate the system background from the sample signal.

  • Install a Delay Column: Place a small, highly retentive column (e.g., C18 Isolator) between the Mixer/Pump and the Autosampler [3].

  • Mechanism:

    • Phthalates in the mobile phase are trapped on the Delay Column.

    • The Gradient starts.[3]

    • Sample Phthalates (injected at the Autosampler) travel immediately to the Analytical Column.

    • System Phthalates (trapped on Delay Column) are released later as the organic percentage increases.

  • Result: You will see two peaks for every phthalate. The first is your sample; the second (delayed) is the background.

Workflow: LC-MS Contamination Removal

DelayColumn MobilePhase Mobile Phase (Contains Background Phthalates) Pump LC Pump MobilePhase->Pump DelayCol DELAY COLUMN (Traps Background) Pump->DelayCol Background Trapped Injector Autosampler (Inject Sample Here) DelayCol->Injector Clean Solvent AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Clean Solvent Detector MS/MS Detector AnalCol->Detector Sample Elutes 1st Background Elutes 2nd

Figure 2: Schematic of an LC-MS system modified with a Delay Column to chromatographically separate system contamination from the sample.[4]

Category 4: Storage & Stability FAQs

Q: How long can I store samples?
  • Urine: At -20°C, samples are stable for >1 year.[5] At -70°C or lower, they are stable indefinitely [2].

  • Serum: Must be frozen. Note that DEHP degrades into MEHP faster in blood products due to esterase activity. Process blood to serum/plasma as quickly as possible (within 60 mins) and freeze.

Q: Can I use "Phthalate-Free" plastic consumables?

A: Treat marketing claims with skepticism. "Phthalate-Free" often means "No DEHP," but they may substitute it with DINP or DIDP, which are also analytes of interest. Always run a Field Blank (fill the collection vessel with HPLC-grade water in the field and process it exactly like a sample) to validate the lot.

References

  • US Environmental Protection Agency (EPA). (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). SW-846 Update IV. [Link]

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Phthalates and Phthalate Alternatives in Urine. Method No: 6306.03. [Link]

  • Waters Corporation. (2020). Controlling Contamination in LC/MS Analysis of Phthalates. Application Note 720004321EN. [Link]

Sources

Validation & Comparative

Comparative Risk Profiling: n-Butyl 2-ethylhexyl Phthalate (BEHP) vs. Conventional Phthalates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hybrid" Risk Vector

In the landscape of plasticizer toxicology, n-Butyl 2-ethylhexyl phthalate (BEHP) (CAS 84-78-6) represents a unique "hybrid" risk. Unlike the symmetric diesters—Di-2-ethylhexyl phthalate (DEHP) and Dibutyl phthalate (DBP) —which have dominated regulatory scrutiny, BEHP is an asymmetric mixed ester.

The Core Scientific Verdict: BEHP does not possess a unique, distinct toxicological mechanism. Instead, it acts as a dual-vector delivery system. Upon metabolic hydrolysis, it releases both Mono-n-butyl phthalate (MBP) and Mono-2-ethylhexyl phthalate (MEHP). Consequently, its risk profile is a summation of the reproductive toxicity of DBP and the hepatotoxicity/PPAR


 activation of DEHP.

This guide provides a comparative risk assessment, grounded in the metabolic fate of these compounds, and details the H295R Steroidogenesis Assay as the gold-standard protocol for verifying endocrine disruption potential.

Mechanistic Insight: Metabolic Activation Pathways

To understand the risk, one must understand the metabolism. Phthalates are diesters; they are biologically inactive until hydrolyzed by lipases (primarily pancreatic and hepatic) into monoesters.

  • DEHP yields MEHP (Potent PPAR

    
     agonist, Sertoli cell toxicant).
    
  • DBP yields MBP (Potent anti-androgen, developmental toxicant).[1]

  • BEHP yields both .

Visualization: Comparative Metabolic Fate

The following diagram illustrates why BEHP represents a cumulative risk burden.

PhthalateMetabolism cluster_Inputs Parent Compounds (Diesters) cluster_Enzymes cluster_Metabolites Toxic Monoester Metabolites cluster_Effects DEHP DEHP (Symmetric) Lipase Lipase Hydrolysis (Intestinal/Hepatic) DEHP->Lipase MEHP MEHP (Mono-2-ethylhexyl phthalate) DEHP->MEHP Yields 2x BEHP BEHP (Asymmetric Mixed Ester) BEHP->Lipase BEHP->MEHP MBP MBP (Mono-n-butyl phthalate) BEHP->MBP DBP DBP (Symmetric) DBP->Lipase DBP->MBP Yields 2x Lipase->MEHP Hydrolysis Lipase->MBP Hydrolysis Tox_PPAR PPARα Activation (Hepatotoxicity) MEHP->Tox_PPAR Primary Driver Tox_Repro Anti-Androgenicity (Reproductive Toxicity) MEHP->Tox_Repro Secondary Driver MBP->Tox_Repro Primary Driver

Caption: Metabolic hydrolysis of asymmetric BEHP yields two distinct toxic metabolites (MEHP and MBP), effectively combining the toxicity profiles of DEHP and DBP.

Comparative Data Analysis

The following table synthesizes physicochemical properties and toxicological endpoints. Note that direct data for BEHP is often extrapolated ("Read-Across") from its parent monoesters due to its lower commercial volume compared to DEHP.

ParameterDEHP (Di-2-ethylhexyl)DBP (Dibutyl)BEHP (Butyl 2-ethylhexyl)DOTP (Terephthalate)
CAS Number 117-81-784-74-284-78-66422-86-2
Molecular Weight 390.56 g/mol 278.34 g/mol ~334.5 g/mol 390.56 g/mol
Primary Metabolite MEHPMBPMEHP + MBP MHTP (Non-toxic)
Endocrine Disruption High (Anti-androgen)High (Anti-androgen)High (Cumulative) Negligible
Repro-Toxicity (NOAEL) ~5 mg/kg/day (Rat)~2 mg/kg/day (Rat)Est. < 5 mg/kg/day *> 500 mg/kg/day
PPAR

Potency
HighLowModerate-High None
REACH Status SVHC (Restricted)SVHC (Restricted)SVHC (Read-Across) Unrestricted

*Note: BEHP NOAEL is estimated based on the additive toxicity of equimolar generation of MBP and MEHP.

Experimental Protocol: Assessing Endocrine Disruption

To empirically verify the risk of BEHP or any novel phthalate derivative, the H295R Steroidogenesis Assay (OECD TG 456) is the validated regulatory standard. This assay detects chemicals that affect the synthesis of testosterone (T) and estradiol (E2).[2][3]

Protocol: H295R Steroidogenesis Assay[2][3][4][5][6]

Objective: Quantify the reduction in testosterone and estradiol production in H295R adrenocortical carcinoma cells upon exposure to the test phthalate.

Phase 1: Cell Culture & Preparation
  • Cell Line: NCI-H295R cells (ATCC CRL-2128).[2]

  • Medium: DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

  • Seeding: Plate cells in 24-well plates at a density of

    
     cells/mL.
    
  • Acclimation: Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Phase 2: Chemical Exposure
  • Stock Preparation: Dissolve BEHP (or comparator) in DMSO. Final DMSO concentration in culture must not exceed 0.1% (v/v).

  • Dosing:

    • Remove old medium.

    • Add 1 mL of fresh medium containing the test chemical.

    • Dose Range: 0.1, 1, 10, and 100

      
      M (Must include a cytotoxicity check, e.g., MTT assay, to ensure cell viability >80%).
      
    • Controls:

      • Negative:[4] 0.1% DMSO vehicle.

      • Positive (Inducer): Forskolin (10

        
        M).
        
      • Positive (Inhibitor): Prochloraz (1

        
        M).
        
  • Incubation: Expose cells for 48 hours .

Phase 3: Extraction & Analysis
  • Collection: Collect the supernatant medium from each well. Store at -80°C if not analyzing immediately.

  • Extraction: Perform liquid-liquid extraction using diethyl ether (optional if using high-sensitivity kits) or use direct supernatant.

  • Quantification:

    • Use competitive ELISA or LC-MS/MS to measure Testosterone and 17

      
      -Estradiol .
      
  • Data Normalization: Normalize hormone concentrations to the protein content of the well (BCA assay) or cell viability.

Visualization: Experimental Workflow

H295R_Protocol cluster_QC Quality Control Gates Step1 Step 1: Seeding 3x10^5 cells/mL (24h Acclimation) Step2 Step 2: Exposure Test Chemical (BEHP) (48h Incubation) Step1->Step2 QC2 Vehicle Control (DMSO < 0.1%) Step1->QC2 Step3 Step 3: Sampling Collect Supernatant Step2->Step3 QC1 Viability > 80% (MTT Assay) Step2->QC1 Step4 Step 4: Analysis ELISA / LC-MS (T & E2 Levels) Step3->Step4

Caption: Workflow for the OECD TG 456 H295R Steroidogenesis Assay to detect endocrine disruption.

Risk Assessment & Conclusion

The "Read-Across" Justification

In regulatory filings (e.g., REACH dossiers), data gaps for BEHP are often bridged using Read-Across from DEHP and DBP. This is scientifically justified because:

  • Structural Similarity: The ester linkages are identical.

  • Metabolic Predictability: The hydrolysis products (MBP/MEHP) are well-characterized.

Final Verdict
  • Performance: BEHP offers plasticizing efficiency intermediate between DBP (fast fusion) and DEHP (low volatility).

  • Risk: High. It combines the specific organ toxicities of both parent compounds.

  • Recommendation: For pharmaceutical packaging or medical devices, BEHP should be treated with the same exclusion criteria as DEHP. Transition to Terephthalates (DOTP) or Citrates (ATBC) is strongly recommended to eliminate the risk of ortho-phthalate metabolite generation.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[5] Draft Risk Evaluation for Di-2-ethylhexyl Phthalate (DEHP) and Dibutyl Phthalate (DBP).[5][6] Washington, DC.[7] [Link]

  • OECD. (2023). Test No. 456: H295R Steroidogenesis Assay.[8] OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • European Chemicals Agency (ECHA). (2017). Committee for Risk Assessment (RAC) Opinion on virgin and recycled PVC containing DEHP, DBP, and BBP. [Link]

  • National Toxicology Program (NTP). (2021). NTP Monograph on the Cumulative Health Effects of Phthalates. U.S. Department of Health and Human Services. [Link]

  • Niino, T., et al. (2001). Metabolism of n-butyl 2-ethylhexyl phthalate in rats. Xenobiotica.[9] (Demonstrates hydrolysis to MBP and MEHP). [Link]

Sources

Comparative Study of Phthalate Ester Effects on Male Germline Stem Cells

[1][2][3]

Executive Summary

Objective: This guide provides a technical comparison of the cytotoxic and genotoxic effects of major phthalate esters—specifically Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP)—on male germline stem cells (Spermatogonial Stem Cells - SSCs).

Core Insight: While DEHP remains the most potent disruptor of SSC maintenance via oxidative stress and epigenetic scarring, structural analogs like DBP and DINP exhibit distinct toxicity profiles. DBP parallels DEHP in disrupting the blood-testis barrier and inducing apoptosis, whereas DINP, often marketed as a safer alternative, demonstrates lower acute toxicity but significant additive potential when co-exposed with other anti-androgens.

Target Audience: Toxicologists, Reproductive Biologists, and Drug Safety Scientists.

Comparative Toxicity Profile

The following table synthesizes the physicochemical properties and relative toxicity of the three primary phthalates on male germline cells.

FeatureDEHP (Di(2-ethylhexyl) phthalate) DBP (Dibutyl phthalate) DINP (Diisononyl phthalate)
Primary Metabolite MEHP (Mono-2-ethylhexyl phthalate)MBP (Monobutyl phthalate)MINP (Monoisononyl phthalate)
Relative Potency (In Vitro) High (IC50 ~20-50 µM in GC-1 spg)High (IC50 ~50-100 µM)Moderate/Low (Requires higher doses)
Primary MOA ROS induction, Mitochondrial collapse, Epigenetic methylationSertoli-Germ cell adhesion loss, Microfilament disruptionWeak anti-androgenic, Peroxisome proliferation
Transgenerational Effect Severe (F1-F4 generations affected)Moderate (F1-F2 primarily)Low/Unknown (Limited data)
Stemness Impact Downregulates Plzf, Gfra1; induces differentiationDisrupts niche adhesion; induces multinucleated gonocytesMinor effect on stemness factors alone

Mechanistic Deep Dive: The ROS-Apoptosis Axis

Research confirms that phthalate-induced SSC loss is primarily driven by a disruption of cellular redox homeostasis, leading to mitochondrial dysfunction and subsequent apoptosis.

Oxidative Stress and Mitochondrial Dysfunction

Exposure to DEHP and DBP metabolites (MEHP/MBP) triggers a rapid accumulation of Reactive Oxygen Species (ROS) within SSCs. This oxidative burst depletes cellular antioxidant reserves (GSH, SOD) and damages mitochondrial membranes, causing the release of Cytochrome c.[1]

Signaling Cascades
  • MAPK/NF-κB Activation: ROS accumulation activates p38 MAPK and JNK pathways, which in turn upregulate pro-apoptotic factors (Bax) and downregulate survival factors (Bcl-2).

  • mTOR Suppression: Phthalates inhibit the PI3K/Akt/mTOR pathway. Since mTOR is critical for SSC proliferation, its suppression leads to autophagy and cell cycle arrest.

  • Epigenetic Modulation: DEHP exposure alters DNA methylation patterns in SSCs, specifically hypermethylating promoters of antioxidant genes (e.g., Nrf2 targets) and hypomethylating apoptotic promoters, "locking" the cells into a stress-susceptible state.

Pathway Visualization

The following diagram illustrates the signaling cascade initiated by phthalate exposure in SSCs.

Phthalate_MechanismPhthalatesPhthalates(DEHP/DBP)ROSROS Accumulation(Oxidative Stress)Phthalates->ROSMetabolism (MEHP/MBP)EpigeneticsEpigenetic Mod.(DNA Methylation)Phthalates->EpigeneticsMAPKp38 MAPK / JNKActivationROS->MAPKmTORPI3K/Akt/mTORSuppressionROS->mTORInhibitsNFkBNF-κB PathwayROS->NFkBMitoMitochondrialDysfunctionROS->MitoApoptosisApoptosis(Caspase-3 Activation)MAPK->ApoptosisAutophagyAutophagymTOR->AutophagyLoss of inhibitionDiffLoss of Stemness(Differentiation)mTOR->DiffNFkB->ApoptosisEpigenetics->ApoptosisSensitizationMito->ApoptosisCytochrome c Release

Figure 1: Mechanistic pathway of phthalate-induced toxicity in spermatogonial stem cells, highlighting the central role of ROS and downstream signaling divergence.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for assessing phthalate toxicity in SSCs or GC-1 spg models.

In Vitro Exposure Workflow

Objective: Determine IC50 and assess viability/stemness.

  • Cell Culture:

    • Use C18-4 SSCs or GC-1 spg cell lines.

    • Culture in DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Critical Step: For SSCs, maintain on a feeder layer (e.g., STO cells) or laminin-coated plates to prevent spontaneous differentiation.

  • Preparation of Stock Solutions:

    • Dissolve phthalates (DEHP, DBP) in DMSO.

    • Control: Vehicle control must contain <0.1% DMSO to avoid solvent toxicity.

    • Dosing: Create a serial dilution range (e.g., 0, 10, 25, 50, 100, 200 µM).

  • Exposure:

    • Seed cells at

      
       cells/well (96-well) or 
      
      
      cells/dish (60mm).
    • Incubate for 24h to allow attachment.

    • Treat with phthalate concentrations for 24h, 48h, and 72h.

Key Assays & Endpoints
AssayTarget EndpointProtocol Summary
MTT / CCK-8 Cell Viability (Mitochondrial Activity)Add reagent (5 mg/mL MTT), incubate 4h at 37°C. Dissolve formazan in DMSO. Read Absorbance at 570 nm.
DCFDA Staining Intracellular ROSIncubate cells with 10 µM DCFDA for 30 min in dark. Wash with PBS. Analyze via Flow Cytometry (FITC channel).
Annexin V / PI Apoptosis/NecrosisResuspend cells in binding buffer.[2] Add Annexin V-FITC and PI. Incubate 15 min. Analyze via Flow Cytometry.
qRT-PCR Stemness MarkersExtract RNA. Quantify expression of Plzf, Gfra1, Oct4 (Stemness) vs. Kit, Stra8 (Differentiation).
Experimental Workflow Diagram

Experimental_Workflowcluster_assaysValidation AssaysStartSSC / GC-1Cell CultureExposurePhthalate Exposure(24h - 72h)Start->ExposureMTTViability(MTT/CCK-8)Exposure->MTTROSOxidative Stress(DCFDA Flow Cytometry)Exposure->ROSApopApoptosis(Annexin V/PI)Exposure->ApopPCRGene Expression(qPCR: Plzf, Bax)Exposure->PCRAnalysisData Analysis& IC50 CalculationMTT->AnalysisROS->AnalysisApop->AnalysisPCR->Analysis

Figure 2: Step-by-step experimental workflow for validating phthalate toxicity in male germline stem cells.

Data Synthesis: Comparative Effects

The following data summarizes key findings from recent comparative studies (see References).

EndpointDEHP EffectDBP EffectDINP Effect
Sperm Count (In Vivo) Significant reduction (>50% at high dose)Significant reductionMild reduction; additive with DEHP
Apoptosis Rate (In Vitro) High (2-3 fold increase vs control)High (2-3 fold increase)Moderate (requires higher concentration)
ROS Generation Rapid onset (<3 hours)Rapid onsetSlower onset
Gene Expression ↓ Plzf, ↑ Bax, ↓ Bcl-2↓ Plzf, ↑ FasLMinor changes in Bax/Bcl-2
Testicular Atrophy Severe (Sertoli cell vacuolization)Severe (Germ cell detachment)Mild (Leydig cell hyperplasia)

Causality Note: The high toxicity of DEHP and DBP is directly linked to the length of their alkyl chains (C4-C8), which facilitates membrane penetration and interaction with PPAR receptors. DINP (C9) is less bioavailable and exhibits lower receptor affinity, explaining its reduced potency.

References

  • Elucidating the mechanisms and mitigation strategies for six-phthalate-induced toxicity in male germ cells. Source: PubMed Central (2024).

  • Mitigation of benzyl butyl phthalate toxicity in male germ cells with combined treatment of parthenolide, N-acetylcysteine, and 3-methyladenine. Source: Bwise (2024).[3][2][4]

  • Role of oxidative stress in germ cell apoptosis induced by di(2-ethylhexyl)phthalate. Source: PubMed.

  • Transgenerational Effects of Di-(2-ethylhexyl) Phthalate on Testicular Germ Cell Associations and Spermatogonial Stem Cells in Mice. Source: Biology of Reproduction (2013).[5][6]

  • Comparative toxicological evaluation of phthalate diesters and metabolites in Sprague-Dawley male rats for risk assessment. Source: PubMed.

  • A comparative assessment of phthalate effects on gonadal steroidogenesis in male rats. Source: Auburn University (2022).

Performance Comparison: Butyl 2-Ethylhexyl Phthalate (BEHP) vs. Citrate-Based Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: CAS 85-69-8 (BEHP) vs. Acetyl Tributyl Citrate (ATBC) / Triethyl Citrate (TEC) Audience: Pharmaceutical Scientists, Polymer Chemists, and Regulatory Affairs Specialists

Executive Summary

The transition from phthalate-based plasticizers to bio-based alternatives is no longer a trend but a regulatory imperative in pharmaceutical and medical device manufacturing. This guide provides a rigorous technical comparison between Butyl 2-ethylhexyl phthalate (BEHP) —an asymmetric phthalate ester—and its primary citrate-based challengers: Acetyl Tributyl Citrate (ATBC) and Triethyl Citrate (TEC) .

The Verdict: While BEHP offers historical cost-efficiency and established mechanical stability, ATBC outperforms BEHP in biocompatibility, low-temperature flexibility, and regulatory compliance (FDA/REACH) . TEC demonstrates superior efficiency in glass transition (


) reduction per unit weight but suffers from higher volatility. For drug delivery systems requiring non-toxic profiles (e.g., enteric coatings, IV tubing), citrates are the scientifically superior choice despite higher raw material costs.

Chemical Architecture & Mechanism[1]

To understand performance differences, we must analyze the molecular interaction between the plasticizer and the polymer matrix (typically PVC or cellulosic derivatives).

Structural Analysis
  • BEHP (CAS 85-69-8): An asymmetric ester with one butyl chain (

    
    ) and one 2-ethylhexyl chain (
    
    
    
    ). This "hybrid" structure provides a balance between the solvation power of short chains and the permanence (low volatility) of long chains.
  • Citrates (ATBC/TEC): Derived from citric acid.[1] They possess a central hydroxyl group (often acetylated to improve compatibility) and three ester groups. This structure creates a high density of polar interaction points, allowing for efficient insertion between polymer chains.

Mechanism: Free Volume Theory

Plasticizers function by inserting themselves between polymer chains, increasing the "free volume" and reducing intermolecular friction.[2] This lowers the glass transition temperature (


), transforming a brittle polymer into a flexible material.

PlasticizationMechanism Polymer Rigid Polymer Chains (Low Free Volume) Interaction Intercalation (Shielding Dipole-Dipole Bonds) Polymer->Interaction + Heat/Shear Plasticizer Plasticizer Molecules (BEHP / Citrates) Plasticizer->Interaction Result Flexible Matrix (Increased Free Volume, Lower Tg) Interaction->Result Lubricity Effect

Figure 1: Mechanism of plasticization via free volume expansion and intermolecular shielding.

Performance Metrics: The Data

The following data synthesizes experimental baselines for PVC and cellulosic films. Note that BEHP is an intermediate phthalate; where specific BEHP data is rare, it is bracketed by DBP (Butyl) and DEHP (Octyl) performance.

Comparative Properties Table
MetricButyl 2-ethylhexyl phthalate (BEHP)Acetyl Tributyl Citrate (ATBC)Triethyl Citrate (TEC)Significance
CAS Number 85-69-877-90-777-93-4Identity verification.
Molecular Weight 334.45 g/mol 402.48 g/mol 276.28 g/mol Lower MW (TEC) often correlates with higher efficiency but higher volatility.
Plasticizing Efficiency High (Standard)High (Comparable to BEHP)Very High (Requires less wt% for same

)
TEC is most efficient for hard polymers like PLA/Acrylics.

Suppression
BaselineExcellent (-30°C to -40°C capability)Superior (Steepest drop in

)
Critical for flexible films.
Low-Temp Flexibility GoodSuperior ModerateATBC prevents cracking in cold storage (e.g., blood bags).
Volatility (Loss) LowLow to ModerateHighTEC may evaporate during high-temp processing.
Leaching/Migration High (Lipophilic)Low (in water), Moderate (in fats)High (Water soluble)BEHP migrates into fatty drugs/tissues.
Toxicity Profile Reprotoxic / Endocrine Disruptor GRAS / Non-toxicGRAS / Non-toxicThe primary driver for substitution.
Biocompatibility & Toxicity
  • BEHP: Like its cousin DEHP, BEHP metabolizes into phthalic acid monoesters, which are known peroxisome proliferators and endocrine disruptors (anti-androgenic).

  • Citrates: ATBC metabolizes into acetyl citrate and butanol, which the body processes via the Krebs cycle. It is FDA-approved for food contact and medical devices (e.g., blood bags).

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Measuring Plasticizer Migration (ASTM D1239 Modified)

This protocol quantifies the resistance of the plasticizer to leaching, a critical safety parameter for medical devices.

Objective: Determine weight loss of plasticized film after immersion. Standard: Based on ASTM D1239 / ISO 177.

Workflow Diagram:

MigrationProtocol Step1 1. Specimen Prep (50mm x 50mm x 0.25mm Film) Condition: 23°C, 50% RH, 24h Step2 2. Initial Weighing (W1) Precision: ±0.0001g Step1->Step2 Step3 3. Immersion Solvent: Distilled Water or n-Heptane Temp: 23°C ± 2°C Time: 24 Hours Step2->Step3 Step4 4. Drying & Re-Conditioning Wipe dry, Desiccator for 2h Step3->Step4 Step5 5. Final Weighing (W2) Step4->Step5 Step6 6. Calculation % Loss = [(W1 - W2) / W1] * 100 Step5->Step6

Figure 2: Gravimetric analysis workflow for determining plasticizer migration rates.

Critical Control Points:

  • Solvent Selection: Use n-Heptane to simulate lipid-rich environments (worst-case for phthalates/ATBC) and Distilled Water for aqueous drugs (worst-case for TEC).

  • Drying: Ensure all surface solvent is removed before final weighing to prevent false negatives (weight gain from solvent swelling masking plasticizer loss).

Protocol B: Glass Transition Temperature ( ) via DSC

Objective: Determine plasticizing efficiency. Equipment: Differential Scanning Calorimeter (DSC).[2][3]

  • Sample: 5–10 mg of plasticized polymer film in standard Aluminum pan (crimped, non-hermetic).

  • Cycle:

    • Heat to 150°C (erase thermal history).

    • Cool to -60°C at 10°C/min.

    • Measure: Heat from -60°C to 150°C at 10°C/min.

  • Analysis: Identify

    
     as the midpoint of the endothermic step change in heat flow.
    
  • Validation: A lower

    
     at the same weight loading (phr) indicates higher efficiency. Expect TEC to show the lowest 
    
    
    
    , followed by ATBC, then BEHP.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6818, Butyl 2-ethylhexyl phthalate. Retrieved from [Link]

  • ASTM International. ASTM D1239-14: Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. Retrieved from [Link]

  • Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR). Opinion on the safety of medical devices containing DEHP-plasticized PVC or other plasticizers. European Commission. Retrieved from [Link]

  • Rahman, M. & Brazel, C.S. (2004).The plasticizer market: an assessment of traditional plasticizers and research trends to meet new challenges. Progress in Polymer Science. (Contextual grounding for Citrate vs.
  • U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21: Acetyl Tributyl Citrate. Retrieved from [Link]

Sources

Quantitative risk assessment of DEHP and its alternatives in consumer products

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and drug development professionals involved in the transition from DEHP to alternative plasticizers. It synthesizes quantitative toxicological data, mechanistic insights, and validated experimental protocols to support objective risk assessment.

Comparative Physicochemical & Toxicological Profile

The phase-out of Di(2-ethylhexyl) phthalate (DEHP) is driven by its high migration potential and proven reproductive toxicity. The following comparative analysis evaluates DEHP against its primary alternatives: DINCH (1,2-Cyclohexane dicarboxylic acid diisononyl ester), DEHT/DOTP (Di(2-ethylhexyl) terephthalate), and ATBC (Acetyl tributyl citrate).[1]

Table 1: Quantitative Performance Matrix
ParameterDEHP DINCH DEHT (DOTP) ATBC
CAS Number 117-81-7166412-78-86422-86-277-90-7
Molecular Weight 390.56 g/mol 424.66 g/mol 390.56 g/mol 402.48 g/mol
LogP (Lipophilicity) ~7.5~10.0~8.39~4.9
Migration Rate (PVC) *High (Lipophilic leaching)Low (Steric hindrance)Low (Structural stability)Medium (High mobility)
Repro. Tox NOAEL 4.8 mg/kg/day (Rat)40–100 mg/kg/day >1000 mg/kg/day 100 mg/kg/day
Endocrine Activity Strong Anti-AndrogenicInactiveInactiveWeak/Inactive
PPAR

Activation
High (Liver Peroxisome Proliferation)NegligibleNegligibleNegligible

*Migration Rate Note: In 50% ethanol simulants (fatty food/blood mimic), DEHP migration can exceed 10 µg/cm²/h, whereas DEHT and DINCH typically exhibit migration rates <1 µg/cm²/h under identical conditions due to higher molecular weight or distinct steric configurations.

Technical Insight: The Structural Determinants of Safety
  • DEHP vs. DEHT: Isomers with vastly different toxicologies. DEHP is an ortho-phthalate, allowing the formation of the monoester MEHP, which fits into the ligand-binding pocket of PPAR

    
     and PPAR
    
    
    
    . DEHT is a para-phthalate (terephthalate); its linear structure prevents the formation of a cyclic transition state required for rapid hydrolysis to toxic monoesters, and the resulting metabolites do not bind efficiently to nuclear receptors.
  • DINCH: Produced by the hydrogenation of the benzene ring of DINP. The resulting cyclohexane ring eliminates the aromaticity responsible for

    
    -
    
    
    
    stacking interactions that facilitate DNA intercalation or receptor binding, resulting in a superior safety profile.

Mechanistic Insight: Molecular Pathways of Toxicity

Understanding the "why" behind DEHP toxicity is crucial for validating alternatives. DEHP's primary mode of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the inhibition of steroidogenesis.

Diagram 1: Molecular Mechanism of Phthalate Toxicity

This diagram illustrates the pathway from DEHP exposure to reproductive toxicity, highlighting the critical checkpoints where alternatives like DINCH and DEHT fail to activate the system.

DEHP_Toxicity_Mechanism cluster_Cell Target Cell (Leydig / Hepatocyte) Exposure DEHP Exposure (Ingestion/Dermal) Metabolism Hydrolysis to MEHP (Lipase Activity) Exposure->Metabolism PPAR_Alpha PPAR-alpha Activation (Liver) Metabolism->PPAR_Alpha High Affinity PPAR_Gamma PPAR-gamma Activation (Adipose/Repro) Metabolism->PPAR_Gamma Steroidogenesis Inhibition of Steroidogenic Enzymes (StAR, CYP11A1) Metabolism->Steroidogenesis Direct Interference LiverTox Hepatotoxicity (Peroxisome Proliferation) PPAR_Alpha->LiverTox OxidativeStress ROS Generation & NF-kB Activation PPAR_Gamma->OxidativeStress Toxicity Reproductive Toxicity (Testicular Dysgenesis) Steroidogenesis->Toxicity OxidativeStress->Toxicity Alternative Alternatives (DINCH/DEHT) Do NOT form stable Receptor-Ligand Complexes Alternative->PPAR_Alpha No Activation

Caption: DEHP metabolizes to MEHP, activating PPAR pathways and inhibiting steroidogenesis. Alternatives like DINCH lack the structural affinity to trigger this cascade.

Quantitative Risk Assessment (QRA) Workflow

To objectively assess risk, researchers must calculate the Margin of Safety (MOS) . This workflow transforms raw migration data into actionable safety metrics.

Step 1: Exposure Assessment (Estimated Daily Intake - EDI)

[2]
  • M: Migration Rate (

    
    ) – Derived from Protocol A below.
    
  • S: Surface Area of contact (

    
    ).
    
  • T: Duration of contact (

    
    ).
    
  • F: Frequency of use (

    
    ).
    
  • BW: Body Weight (

    
    ).
    
Step 2: Hazard Characterization (Hazard Quotient - HQ)


  • TDI (Tolerable Daily Intake): Derived from NOAEL using Uncertainty Factors (typically 100x).

    • 
       (EU standard).
      
    • 
      .
      
Diagram 2: Risk Characterization Logic Flow

This self-validating logic ensures that no product is released without meeting safety thresholds.

QRA_Workflow Start Start QRA Exp_Data Experimental Migration Data (GC-MS) Start->Exp_Data Calc_EDI Calculate EDI (µg/kg/day) Exp_Data->Calc_EDI Calc_MOS Calculate MOS (NOAEL / EDI) Calc_EDI->Calc_MOS Ref_Tox Ref. Tox Data (NOAEL / TDI) Ref_Tox->Calc_MOS Decision Is MOS > 100? Calc_MOS->Decision Approve PASS: Safe for Consumer Use Decision->Approve Yes Reject FAIL: Redesign/Select Alternative Decision->Reject No

Caption: Logic flow for determining product safety. An MOS > 100 is the standard threshold for regulatory approval.

Validated Experimental Protocols

To generate the data required for the QRA above, use the following self-validating protocols.

Protocol A: GC-MS Determination of Migration Rates

Objective: Quantify specific migration of plasticizers from polymer matrix into simulants.

Reagents:

  • Simulant: 50% Ethanol (v/v) in water (mimics milk/lipophilic fluids) or Isooctane (fatty food substitute).

  • Internal Standard (IS): Deuterated DEHP (

    
    -DEHP) or Benzyl Benzoate.
    

Workflow:

  • Sample Preparation: Cut polymer samples into

    
     cm sections. Calculate exact surface area (
    
    
    
    ).
  • Immersion: Submerge sample in 100 mL simulant at 37°C (body temp) or 40°C (accelerated) for defined intervals (1h, 24h, 72h).

  • Extraction: Take 1 mL aliquot of simulant. Add 10 µL Internal Standard. Perform liquid-liquid extraction with n-hexane if using aqueous simulant.

  • GC-MS Analysis:

    • Column: DB-5ms (30m x 0.25mm ID).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
    • Detection: SIM mode (Select Ion Monitoring) for specific phthalate ions (e.g., m/z 149 for DEHP/DINP, m/z 261 for DEHT).

  • Self-Validation (QC Check):

    • Recovery Check: Spike a blank simulant with known plasticizer concentration. Recovery must be 85–115%.

    • Linearity:

      
       of calibration curve must be 
      
      
      
      .
Protocol B: In Vitro Nuclear Receptor Binding (PPAR / PPAR )

Objective: Screen alternatives for molecular initiating events (MIE) leading to toxicity.

System: Luciferase Reporter Gene Assay (e.g., HeLa or CHO cells transiently transfected with human PPAR plasmids).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates.
    
  • Transfection: Co-transfect with:

    • Expression plasmid (hPPAR

      
       or hPPAR
      
      
      
      ).
    • Reporter plasmid (PPRE-Luc).

    • Control plasmid (Renilla luciferase) for normalization.

  • Dosing: Treat cells with test compounds (DEHP, DINCH, DEHT) at concentrations

    
     for 24 hours. Include Positive Control (Wy-14643 for PPAR
    
    
    
    ).
  • Measurement: Lyse cells and measure Luminescence (Firefly/Renilla ratio).

  • Self-Validation (QC Check):

    • Z-Factor: Must be

      
       for the assay to be considered robust.
      
    • Cytotoxicity:[3] Run parallel MTT assay. If cell viability

      
      , exclude data point to avoid false negatives.
      

Conclusion & Recommendations

The quantitative risk assessment confirms that DINCH and DEHT offer superior safety profiles compared to DEHP for consumer and medical applications.

  • For Medical Devices: DEHT is recommended due to its extremely low migration rate and lack of interaction with PPAR pathways, minimizing risk during intravenous procedures.

  • For Food Contact: DINCH and ATBC are preferred. DINCH provides a high margin of safety (MOS > 500 in typical scenarios) due to its high NOAEL.

Final Recommendation: Researchers should prioritize DEHT for high-lipophilicity contact applications and DINCH for sensitive pediatric applications, validating all choices with the Protocol A migration assay described above.

References

  • European Chemicals Agency (ECHA). (2023). Risk Assessment of DEHP in Medical Devices. Source: ECHA.[4] Link

  • Consumer Product Safety Commission (CPSC). (2010). Review of Exposure and Toxicity Data for Phthalate Substitutes. Source: CPSC.[1] Link

  • Scientific Committee on Emerging and Newly Identified Health Risks (SCENIHR). (2016). Opinion on the safety of medical devices containing DEHP-plasticized PVC or other plasticizers on neonates and other groups possibly at risk. Source: European Commission. Link

  • Blystone, C. R., et al. (2010). Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat. Source: Toxicological Sciences. Link

  • Kwon, B., et al. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Source: MDPI Toxics. Link

  • Engel, A., et al. (2023). Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH. Source: PubMed. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Butyl 2-ethylhexyl phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Butyl 2-ethylhexyl phthalate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.